Thieno[2,3-b]pyridin-2-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUKSWZEEAGBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428152 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131337-81-0 | |
| Record name | thieno[2,3-b]pyridin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thieno[2,3-b]pyridin-2-ylmethanol: A Technical Guide to Its Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound belonging to the thienopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Thienopyridines have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its role in relevant biological signaling pathways.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predicted values.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | [1] |
| Melting Point | 47 - 49 °C | [1] |
| Boiling Point | Predicted: 341.5±27.0 °C | |
| Physical State | Solid | [1] |
| Appearance | Yellow | [1] |
| Solubility | Data not available | |
| pKa | Predicted: 13.49±0.10 | |
| logP | Data not available |
Experimental Protocols
The synthesis of the thieno[2,3-b]pyridine core can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted 2-chloronicotinonitrile with a sulfur-containing nucleophile, followed by cyclization. While a specific protocol for this compound is not extensively detailed in the literature, a general synthetic approach can be outlined based on established methodologies for related derivatives.
General Synthesis of the Thieno[2,3-b]pyridine Scaffold:
A widely employed method for the synthesis of 3-aminothieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization. This reaction typically starts with the S-alkylation of a pyridine-2(1H)-thione derivative with an α-halo-ketone, -ester, or -nitrile, followed by a base-catalyzed intramolecular cyclization.
Hypothetical Synthesis of this compound:
A plausible synthetic route to this compound could involve the following steps:
-
Synthesis of Thieno[2,3-b]pyridine-2-carboxylic acid or its ester: This can be achieved by reacting 2-chloronicotinonitrile with ethyl thioglycolate in the presence of a base, followed by cyclization.
-
Reduction of the Carboxylic Acid or Ester: The resulting thieno[2,3-b]pyridine-2-carboxylic acid or its corresponding ester can then be reduced to the primary alcohol, this compound, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Workflow for the Hypothetical Synthesis:
Biological Activity and Signaling Pathways
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines, including prostate, breast, and cervical cancers.[2][3][4] The primary mechanism of action for some of these compounds is believed to be the inhibition of phosphoinositide-specific phospholipase C (pi-PLC), an enzyme implicated in various cellular signaling pathways that regulate cell growth, proliferation, and survival.[3]
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis:
Several studies have shown that thieno[2,3-b]pyridine derivatives can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][4] This is often associated with the arrest of the cell cycle at the G2/M phase, preventing the cells from dividing and proliferating.[2]
Signaling Pathway Implicated in Anticancer Activity:
The anticancer effects of thieno[2,3-b]pyridine derivatives are linked to their ability to modulate key signaling pathways involved in cancer progression. The inhibition of pi-PLC can disrupt downstream signaling cascades that are crucial for tumor growth.
Effects on Cancer Stem Cells and Metabolism:
Recent research has also highlighted the potential of thieno[2,3-b]pyridine compounds to target cancer stem cells (CSCs).[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. One study demonstrated that a novel thieno[2,3-b]pyridine derivative could lower the fraction of CSCs and induce a shift in their metabolism from lipid to glucose metabolism.[3]
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer therapies. This guide has provided a summary of the core physicochemical properties, a plausible synthetic approach, and an overview of the biological activities and associated signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop optimized derivatives with enhanced efficacy and favorable ADME profiles. The detailed experimental protocols and the visualization of the signaling pathways provided herein serve as a valuable resource for researchers and scientists working in this exciting area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of Thieno[2,3-b]pyridin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available spectral data for thieno[2,3-b]pyridin-2-ylmethanol. Due to the limited availability of experimentally-derived spectra in peer-reviewed literature, this document presents a combination of physical properties sourced from chemical suppliers and computationally predicted spectral data. This information is supplemented with experimental data from closely related compounds to offer a reliable reference for researchers. A plausible experimental protocol for the synthesis of this compound is also detailed.
Compound Identification and Physical Properties
This compound is a heterocyclic compound belonging to the thienopyridine class, which is of significant interest in medicinal chemistry.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 131337-81-0 |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | Off-white to light yellow powder or solid |
| Melting Point | 47-49 °C |
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry data for this compound. It is crucial to note that these are computationally generated predictions and should be confirmed with experimental data.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Predicted | |||
| ~8.60 | d | 1H | H-6 |
| ~8.10 | d | 1H | H-4 |
| ~7.50 | s | 1H | H-3 |
| ~7.30 | dd | 1H | H-5 |
| ~4.90 | s | 2H | -CH₂- |
| Variable | br s | 1H | -OH |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~158.0 | C-7a |
| ~150.0 | C-2 |
| ~148.0 | C-6 |
| ~130.0 | C-4 |
| ~122.0 | C-3a |
| ~120.0 | C-5 |
| ~118.0 | C-3 |
| ~60.0 | -CH₂- |
Predicted Mass Spectrometry Data
| m/z (relative intensity) | Assignment |
| Predicted | |
| 165.0 | [M]⁺ |
| 148.0 | [M-OH]⁺ |
| 136.0 | [M-CH₂OH]⁺ |
Experimental Data of Related Compounds for Comparison
To provide a contextual basis for the predicted spectra, the following tables present experimental NMR data for the parent compound, thieno[2,3-b]pyridine, and a structurally similar compound, 2-pyridinemethanol.
Experimental NMR Data for Thieno[2,3-b]pyridine[1]
¹³C NMR (Solvent not specified) [1]
| Chemical Shift (δ) ppm | Assignment |
| 157.9 | C-7a |
| 148.5 | C-6 |
| 130.5 | C-4 |
| 130.3 | C-3 |
| 123.5 | C-2 |
| 122.2 | C-3a |
| 119.8 | C-5 |
Experimental NMR Data for 2-Pyridinemethanol[2]
¹H NMR (CDCl₃, 399.65 MHz) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | d | 1H | H-6 |
| 7.65 | t | 1H | H-4 |
| 7.37 | d | 1H | H-3 |
| 7.15 | t | 1H | H-5 |
| 5.40 | br s | 1H | -OH |
| 4.75 | s | 2H | -CH₂- |
Experimental Protocols
Proposed Synthesis of this compound
Reaction: Reduction of Thieno[2,3-b]pyridine-2-carboxylic acid
Reagents and Materials:
-
Thieno[2,3-b]pyridine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, suspend thieno[2,3-b]pyridine-2-carboxylic acid in anhydrous THF.
-
Reduction: Cool the suspension in an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension. The addition should be dropwise to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess reducing agent by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For BH₃·THF, the reaction can be quenched by the slow addition of methanol followed by 1 M HCl.
-
Work-up: Filter the resulting mixture to remove inorganic salts. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
The following diagrams illustrate the chemical structure and a proposed workflow for the analysis of this compound.
Caption: Chemical structure of this compound with atom numbering.
Caption: Proposed synthesis and spectral analysis workflow.
Caption: Relationship between compound, its properties, and applications.
References
Characterization of Thieno[2,3-b]pyridin-2-ylmethanol: A Technical Guide to NMR and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) characterization of Thieno[2,3-b]pyridin-2-ylmethanol. This document outlines predicted spectral data, detailed experimental protocols, and visual representations of analytical workflows to support research and development activities involving this heterocyclic compound.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from analogous thieno[2,3-b]pyridine structures and substituted aromatic methanols.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bicyclic core and the methanol substituent. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | s | - |
| H-4 | 8.30 - 8.50 | dd | 4.5, 1.5 |
| H-5 | 7.10 - 7.30 | dd | 8.0, 4.5 |
| H-6 | 8.60 - 8.80 | dd | 8.0, 1.5 |
| -CH₂- | 4.70 - 4.90 | d | 5.5 |
| -OH | 5.30 - 5.50 | t | 5.5 |
Note: The chemical shift of the -OH proton can be broad and its position may vary depending on the solvent and concentration.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in this compound. The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.0 - 158.0 |
| C-3 | 120.0 - 123.0 |
| C-3a | 128.0 - 131.0 |
| C-4 | 148.0 - 151.0 |
| C-5 | 118.0 - 121.0 |
| C-6 | 150.0 - 153.0 |
| C-7a | 160.0 - 163.0 |
| -CH₂OH | 60.0 - 65.0 |
Experimental Protocols
The following sections provide detailed methodologies for the NMR and HPLC analysis of this compound.
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: -10 to 180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
HPLC Analysis Protocol
Objective: To determine the purity of this compound and to quantify it in various samples using a reverse-phase HPLC method.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the characterization of this compound.
Caption: Workflow for NMR-based structural characterization.
Caption: Workflow for HPLC-based purity and quantification analysis.
Caption: Relationship between molecular structure and NMR signals.
An In-depth Technical Guide to the Synthesis of Thieno[2,3-b]pyridin-2-ylmethanol from Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes to Thieno[2,3-b]pyridin-2-ylmethanol, a heterocyclic compound of significant interest in medicinal chemistry. The thieno[2,3-b]pyridine scaffold is a core component in a variety of biologically active molecules, including kinase inhibitors and potential anticancer agents. This document details the key synthetic transformations, experimental protocols, and relevant biological pathways associated with this class of compounds.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process commencing from readily available substituted pyridines. A common and effective strategy involves the construction of the fused thiophene ring onto a pyridine core, followed by functional group manipulation at the 2-position to yield the desired primary alcohol.
A representative synthetic workflow is outlined below:
Caption: Synthetic workflow for this compound.
An alternative pathway involves the formation of Thieno[2,3-b]pyridine-2-carboxaldehyde as a key intermediate, which is then reduced to the target alcohol.
Caption: Alternative synthesis via a formyl intermediate.
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate from 2-Chloro-3-pyridinecarboxaldehyde
This procedure details the formation of the thieno[2,3-b]pyridine core via a cyclization reaction.
-
To a solution of ethyl thioglycolate (92.8 mmol) in 400 mL of N,N-dimethylformamide (DMF), add sodium ethoxide (185.7 mmol) portion-wise at 0°C.
-
Stir the resulting mixture for 30 minutes at 0°C.
-
Add 2-chloro-3-pyridinecarboxaldehyde (71.4 mmol) to the solution in portions.
-
Heat the reaction mixture to 120°C and stir overnight.
-
After cooling to room temperature, dilute the mixture with 300 mL of water and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Wash the residue with petroleum ether to afford the product as a pale brown solid.
| Parameter | Value | Reference |
| Yield | 59% | |
| Reactants | 2-Chloro-3-pyridinecarboxaldehyde, Ethyl thioglycolate, Sodium ethoxide | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 0°C to 120°C | |
| Reaction Time | Overnight |
Characterization Data for Ethyl Thieno[2,3-b]pyridine-2-carboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.68 (dd, J=1.6, 4.4 Hz, 1H), 8.16 (dd, J=1.6, 8.0 Hz, 1H), 8.00 (s, 1H), 7.36 (m, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
-
MS (ESI) m/z: [M+H]⁺ 208.0.
Protocol 2: Synthesis of Thieno[2,3-b]pyridine-2-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Dissolve methyl thieno[2,3-b]pyridine-2-carboxylate (3.63 mmol) in a solvent mixture of methanol (15 mL) and water (3 mL).
-
At room temperature, add 2N sodium hydroxide solution (3.63 mmol) dropwise.
-
Stir the reaction mixture for 24 hours.
-
Concentrate the mixture under vacuum to remove most of the solvent.
-
Add water (40 mL) to dissolve the residue.
-
Acidify the solution to pH 4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration.
| Parameter | Value | Reference |
| Yield | 85% | |
| Reactants | Methyl thieno[2,3-b]pyridine-2-carboxylate, Sodium hydroxide | |
| Solvent | Methanol, Water | |
| Temperature | Room Temperature | |
| Reaction Time | 24 hours |
Characterization Data for Thieno[2,3-b]pyridine-2-carboxylic Acid:
-
MS (EI) m/z: 179 (M⁺).
Protocol 3: Synthesis of this compound
This protocol details the reduction of the thieno[2,3-b]pyridine-2-carboxaldehyde to the target alcohol. A similar reduction can be performed on the corresponding carboxylic acid or ester using a stronger reducing agent like lithium aluminum hydride.
-
Dissolve thieno[2,3-b]pyridine-2-carboxaldehyde (1.63 g) in ethanol (20 ml).
-
Add sodium borohydride (0.19 g) to the solution.
-
After 30 minutes, evaporate the solution to dryness.
-
Extract the residue with methylene chloride (50 ml).
-
Wash the organic extract with water (2 x 25 ml).
-
Dry the organic extract and evaporate to obtain the product as an amber oil.
| Parameter | Value |
| Yield | 1.40 g |
| Reactants | Thieno[2,3-b]pyridine-2-carboxaldehyde, Sodium borohydride |
| Solvent | Ethanol |
| Temperature | Not specified (likely room temperature) |
| Reaction Time | 30 minutes |
Characterization Data for this compound:
-
¹H NMR (60 MHz, CDCl₃): δ 4.9 (s, 1H), 6.3 (s, 1H), 6.9 (s, 1H), 7.1 (m, 1H), 7.8 (m, 1H), 8.4 (m, 1H).
Biological Activity and Signaling Pathways
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of compounds in drug discovery, particularly in oncology. They have been shown to inhibit various signaling pathways crucial for cancer cell proliferation, survival, and motility.
One of the key targets of thieno[2,3-b]pyridines is the c-Src non-receptor tyrosine kinase. Deregulated c-Src activity is implicated in tumor progression. Furthermore, these compounds have been found to induce G2/M cell cycle arrest and apoptosis in prostate cancer cells. They have also been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, suggesting a role in sensitizing cancer cells to topoisomerase I inhibitors. Some derivatives have also shown to impact cancer cell metabolism, inducing a shift from lipid to glucose metabolism.
The diagram below illustrates a simplified signaling pathway potentially modulated by thieno[2,3-b]pyridine derivatives in cancer cells.
Caption: Potential signaling pathway targeted by Thieno[2,3-b]pyridines.
This guide provides a foundational understanding for the synthesis and potential applications of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further exploration into the structure-activity relationships of derivatives of this core scaffold is warranted to develop more potent and selective therapeutic agents.
The Rising Therapeutic Potential of Thieno[2,3-b]pyridine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel analogs demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. We present a comprehensive analysis of their biological activities, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to facilitate further research and development in this promising area.
Quantitative Biological Activity Data
The biological evaluation of novel thieno[2,3-b]pyridine derivatives has yielded promising quantitative data across various therapeutic areas. The following tables summarize the reported activities of these compounds against different cancer cell lines, microbial strains, and protein kinases.
Anticancer Activity
Thieno[2,3-b]pyridine analogs have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The tables below detail the 50% growth inhibition (GI50), 50% effective concentration (EC50), and 50% inhibitory concentration (IC50) values.
Table 1: Antiproliferative and Cytotoxic Activity of Thieno[2,3-b]pyridine Analogs against Cancer Cell Lines
| Compound/Series | Cell Line | Assay Type | Activity (µM) | Reference |
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (series 17) | MDA-MD-435 (Melanoma) | GI50 | 0.023 | [1] |
| MDA-MB-468 (Breast Cancer) | GI50 | 0.046 | [1] | |
| 3-amino-2-carboxamido-thieno[2,3-b]pyridines | HCT-116 (Colorectal Cancer) | EC50 | 0.266 ± 0.062 | [2] |
| MDA-MB-231 (Triple Negative Breast Cancer) | EC50 | 0.190 ± 0.005 | [2] | |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Triple Negative Breast Cancer) | Cytotoxicity | < 0.05 (after 24h) | [3] |
| MCF-7 (Breast Cancer) | Cytotoxicity | < 0.1 (after 72h) | [3] | |
| 2-amino-3-carboxamido-thieno[2,3-b]pyridine with propyl-aryl group at C-5 | Various Cancer Cell Lines | IC50 | < 0.05 | [4] |
| Thienopyridine-2-carboxylate 9a | HEPG2 (Liver Cancer) | IC50 | 25.7 | [5] |
| MCF-7 (Breast Cancer) | IC50 | 30.53 | [5] | |
| 5-bromo-thieno[2,3-b]pyridine 3g | Various Cancer Cell Lines | Cytotoxicity | Most potent in screen |
Kinase Inhibitory Activity
A significant mechanism of action for many thieno[2,3-b]pyridine analogs is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer and other diseases.
Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Analogs
| Compound/Series | Target Kinase | Assay Type | Activity (µM) | Reference |
| 5-bromo-thieno[2,3-b]pyridine 5b | Pim-1 | IC50 | 12.71 | [6] |
| 5-bromo-thieno[2,3-b]pyridine 3c | Pim-1 | IC50 | 35.7 | [6] |
| 5-arylthieno[2,3-b]pyridines | DRAK2 | IC50 | 0.029 (most potent) | [7] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | IC50 | Potent inhibitors | [8] |
| 3-amino-2-carboxamido-thieno[2,3-b]pyridines | TDP1 | IC50 | < 50 (five compounds) | [2] |
Antimicrobial Activity
Novel thieno[2,3-b]pyridine derivatives have also been investigated for their potential as antimicrobial agents, showing activity against various bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Thieno[2,3-b]pyridine Analogs
| Compound/Series | Organism | Assay Type | Activity (µM) | Reference |
| Thieno[2,3-b]pyridine-2-carboxylate 9a | Staphylococcus aureus | MIC/MBC | 9.9 / 19.8 | [5] |
| Escherichia coli | MIC/MBC | 19.8 / 39.5 | [5] | |
| Thieno[2,3-b]pyridine analogs 8-10 | Staphylococcus aureus | IC50 | 18.9 ± 0.63 - 24.3 ± 0.74 µg/mL | [9] |
| Escherichia coli | IC50 | 14.2 ± 0.41 - 19.5 ± 0.64 µg/mL | [9] | |
| Candida albicans | IC50 | 19.2 ± 0.58 - 23.4 ± 0.65 µg/mL | [9] | |
| 3-aminothieno[2,3-b]pyridine-2-carboxamide 17p | Mycobacterium tuberculosis | IC90 | 0.68 | [10] |
Antiviral Activity
The therapeutic potential of thieno[2,3-b]pyridines extends to antiviral applications, with several analogs identified as inhibitors of Hepatitis C Virus (HCV).
Table 4: Anti-HCV Activity of Thieno[2,3-b]pyridine Analogs
| Compound | Assay Type | Activity (µM) | Selectivity Index (SI) | Reference |
| 12c | EC50 | 3.3 | >30.3 | [11] |
| 12b | EC50 | 3.5 | >28.6 | [11] |
| 10l | EC50 | 3.9 | >25.6 | [11] |
| 12o | EC50 | 4.5 | >22.2 | [11] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides comprehensive protocols for the key assays cited in this guide.
Synthesis of the Thieno[2,3-b]pyridine Core
A common and versatile method for the synthesis of the 3-aminothieno[2,3-b]pyridine scaffold is the Thorpe-Ziegler cyclization. The general procedure is as follows:
-
Reaction of a 2-mercaptonicotinonitrile derivative with an α-halo-carbonyl compound: The starting 2-mercaptonicotinonitrile is reacted with an appropriate α-chloro or α-bromo ketone, ester, or amide in the presence of a base (e.g., sodium ethoxide, sodium carbonate) in a suitable solvent like ethanol.
-
S-alkylation: This initial step results in the S-alkylation of the thiol group, forming a 2-(cyanomethylthio)pyridine intermediate.
-
Intramolecular Cyclization (Thorpe-Ziegler): The intermediate undergoes an intramolecular cyclization, where the active methylene group attacks the nitrile carbon. This reaction is typically promoted by a base.
-
Tautomerization: The resulting cyclic imine tautomerizes to the more stable 3-amino-thieno[2,3-b]pyridine derivative.
Variations in the starting materials and reaction conditions allow for the introduction of diverse substituents on the thieno[2,3-b]pyridine core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[12][13]
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 or GI50 value, the concentration of compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[7][14][15]
Kinase Inhibition Assay (Example: Pim-1 Kinase)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase, using Pim-1 as an example.
-
Reagent Preparation: Prepare solutions of the recombinant Pim-1 kinase, a suitable substrate (e.g., a peptide or protein substrate like BAD), ATP, and the test compounds at various concentrations.[16]
-
Assay Reaction: In a microplate, combine the Pim-1 kinase, the test compound (or vehicle control), and the substrate in a kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[17]
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody.[18]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[6][19]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[20][21][22]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest both adherent and floating cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI). An RNase treatment step is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Interpretation: A histogram of DNA content is generated. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified to determine if the compound induces cell cycle arrest at a specific phase.[4][23][24][25]
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) and then with a binding buffer.
-
Staining: Resuspend the cells in the binding buffer and stain them with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
Signaling Pathways and Mechanisms of Action
The biological effects of thieno[2,3-b]pyridine analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Synthetic Pathway for Thieno[2,3-b]pyridines
The synthesis of the thieno[2,3-b]pyridine core is often achieved through a multi-step process that allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.
Caption: A generalized synthetic scheme for 3-aminothieno[2,3-b]pyridine derivatives.
Experimental Workflow for Cell-Based Assays
The evaluation of novel compounds typically follows a standardized workflow, from initial cell culture to data analysis, to ensure reproducibility and reliability of the results.
Caption: A typical experimental workflow for evaluating the biological activity of compounds.
Phosphoinositide-Specific Phospholipase C (PI-PLC) Signaling Pathway
Several thieno[2,3-b]pyridine analogs are believed to exert their anticancer effects through the inhibition of PI-PLC. This enzyme plays a critical role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridine analogs.
VEGFR-2 Signaling Pathway in Angiogenesis
Thieno[2,3-b]pyridine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Plant PI-PLC signaling in stress and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant PI-PLC signaling in stress and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. PI-PLC: Phosphoinositide-Phospholipase C in Plant Signaling | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. promega.com [promega.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. youtube.com [youtube.com]
- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Unraveling the Multifaceted Mechanisms of Action of Thieno[2,3-b]pyridin-2-ylmethanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent and varied biological activities. Among these, thieno[2,3-b]pyridin-2-ylmethanol derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.
Core Mechanisms of Action
This compound derivatives exert their biological effects through a variety of mechanisms, primarily by acting as inhibitors of key cellular enzymes and modulators of critical signaling pathways. The principal mechanisms identified to date include:
-
Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases involved in cell proliferation, survival, and angiogenesis.
-
Modulation of DNA Repair Pathways: Certain derivatives interfere with DNA repair mechanisms, sensitizing cancer cells to conventional therapies.
-
Inhibition of Hepatic Gluconeogenesis: A distinct class of these derivatives has been shown to reduce glucose production in the liver, highlighting their potential in treating metabolic disorders.
-
Impact on Cancer Stem Cells: Emerging evidence suggests that these compounds can target the cancer stem cell population, which is implicated in tumor recurrence and metastasis.
Kinase Inhibition
This compound and its analogs have been identified as potent inhibitors of several key kinases implicated in cancer progression.
Death-Associated Protein Kinase-Related Apoptosis-Inducing Kinase 2 (DRAK2)
DRAK2 is a serine/threonine kinase that plays a role in T-cell activation and apoptosis. Inhibition of DRAK2 is being explored as a therapeutic strategy for autoimmune diseases and cancer. Certain thieno[2,3-b]pyridine derivatives have shown potent inhibitory activity against DRAK2.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, when overactivated, drives the growth of many cancers. Thieno[2,3-b]pyridine derivatives have been developed as EGFR inhibitors, demonstrating significant cytotoxic activity against cancer cell lines that are dependent on EGFR signaling.
Proto-oncogene tyrosine-protein kinase Src (c-Src)
c-Src is a non-receptor tyrosine kinase that is a key mediator of multiple oncogenic signaling pathways, including those regulating cell proliferation, survival, and invasion. The thieno[2,3-b]pyridine scaffold has been utilized to develop potent c-Src inhibitors.
Pim-1 Kinase
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. Several thieno[2,3-b]pyridine derivatives have been synthesized and evaluated as Pim-1 inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thieno[2,3-b]pyridine-based compounds have been designed as VEGFR-2 inhibitors.
Quantitative Data: Kinase Inhibitory Activity
| Derivative Class | Target Kinase | IC50 / Kd | Reference |
| 5-Arylthieno[2,3-b]pyridines | DRAK2 | Kd = 9 nM | [1] |
| Pyridothienopyrimidines | EGFR | IC50 = 7.27–17.29 nM | [2] |
| 3-Amino-thieno[2,3-b]pyridines | c-Src | Potent enzymatic and cellular inhibition | [3] |
| 5-Bromo-thieno[2,3-b]pyridines | Pim-1 | IC50 = 12.71 and 35.7 µM | [4] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | IC50 = 0.23 µM | [5] |
Modulation of DNA Repair Pathways
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition
TDP1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA covalent complexes. Inhibition of TDP1 can enhance the efficacy of topoisomerase I poisons, a class of chemotherapy drugs. Thieno[2,3-b]pyridine derivatives have been identified as inhibitors of TDP1, suggesting their potential as chemosensitizing agents.
Quantitative Data: TDP1 Inhibitory Activity
| Derivative Class | Target Enzyme | IC50 | Reference |
| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | TDP1 | >50 µM | [1] |
| Thieno[2,3-b]pyridines with cyclo-aliphatic moiety | TDP1 | IC50 = 0.5 ± 0.1 μM for the most potent derivative | [6] |
Inhibition of Hepatic Gluconeogenesis
Thieno[2,3-b]pyridine derivatives have been discovered to act as inhibitors of hepatic gluconeogenesis, the metabolic pathway responsible for the production of glucose in the liver. This action is primarily achieved by reducing the mRNA transcription levels of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).
Quantitative Data: Hepatic Gluconeogenesis Inhibition
| Derivative | Target Process | IC50 | Reference |
| DMT (thienopyridine core) | Hepatic Glucose Production | 33.8 µM | [7] |
| Optimized Thieno[2,3-b]pyridine (8e) | Hepatic Glucose Production | 16.8 µM | [7] |
| Optimized Thieno[2,3-b]pyridine (9d) | Hepatic Glucose Production | 12.3 µM | [7] |
Impact on Cancer Stem Cells
Recent studies have indicated that certain thieno[2,3-b]pyridine derivatives can affect cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. One mechanism involves the alteration of glycosphingolipid (GSL) expression on the surface of CSCs.
Signaling Pathways and Experimental Workflows
Kinase Inhibition Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. Berberine Improves Glucose and Lipid Metabolism in HepG2 Cells Through AMPKα1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD44 and CD24 cannot act as cancer stem cell markers in human lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Silico Screening of Thieno[2,3-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. In silico screening techniques have been instrumental in the discovery and optimization of thieno[2,3-b]pyridine derivatives as potent inhibitors of various molecular targets implicated in cancer progression. This technical guide provides an in-depth overview of the computational methodologies employed in the study of these compounds, summarizing key findings and offering detailed experimental protocols to facilitate further research in this promising area of drug discovery.
Molecular Targets of Thieno[2,3-b]pyridine Derivatives
Virtual screening and subsequent biological assays have identified several key protein targets for thieno[2,3-b]pyridine compounds. These targets are often crucial nodes in signaling pathways that regulate cell proliferation, survival, and motility.
-
Phosphoinositide-Specific Phospholipase C (PLC): Thieno[2,3-b]pyridines were initially discovered as potential inhibitors of PLC isoforms through virtual high-throughput screening.[1] The inhibition of PLC, particularly the γ-isozyme, is believed to disrupt downstream signaling pathways involved in cell growth and migration.[2]
-
Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncoproteins. Thieno[2,3-b]pyridine derivatives have been investigated as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.
-
PIM-1 Kinase: As a serine/threonine kinase, PIM-1 is involved in cell cycle progression and apoptosis. Several studies have focused on designing and synthesizing thieno[2,3-b]pyridine-based compounds as potent PIM-1 kinase inhibitors.[3]
-
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Thieno[2,3-b]pyridine derivatives have also been explored for their potential to inhibit DNA gyrase, suggesting a broader therapeutic application for this chemical scaffold.
In Silico Screening Workflow
A typical in silico screening workflow for the identification and optimization of thieno[2,3-b]pyridine inhibitors involves a multi-step process, integrating various computational techniques.
Experimental Protocols
This section details the methodologies for the key in silico experiments commonly performed in the study of thieno[2,3-b]pyridine derivatives.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of thieno[2,3-b]pyridine derivatives to the active site of their protein targets.
Software:
-
AutoDock: A suite of automated docking tools.
-
GOLD (Genetic Optimisation for Ligand Docking): Utilizes a genetic algorithm for flexible ligand docking.[4][5]
-
Glide (Grid-based Ligand Docking with Energetics): Employs a hierarchical series of filters to search for possible ligand poses.[6][7]
General Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the thieno[2,3-b]pyridine derivatives.
-
Assign partial charges and define rotatable bonds.
-
Minimize the energy of the ligand structures.
-
-
Grid Generation (for grid-based methods like AutoDock and Glide):
-
Define a grid box encompassing the active site of the target protein. The size and center of the grid should be sufficient to accommodate the ligands.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses and their interactions with the active site residues (e.g., hydrogen bonds, hydrophobic interactions).
-
Rank the ligands based on the scoring function of the docking program (e.g., AutoDock binding energy, GOLD Fitness Score, GlideScore).[7]
-
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-like properties of candidate compounds early in the discovery process.
Objective: To computationally assess the pharmacokinetic and toxicological properties of thieno[2,3-b]pyridine derivatives.
Software:
-
Discovery Studio: A suite of software for molecular modeling and simulation.[9][10]
-
QikProp (Schrödinger): Predicts a wide range of pharmaceutically relevant properties.[11][12]
General Protocol:
-
Input: Provide the 2D or 3D structures of the thieno[2,3-b]pyridine compounds.
-
Property Calculation: Run the ADMET prediction module to calculate various descriptors.
-
Analysis: Compare the predicted values against the recommended ranges for orally bioavailable drugs.
Key ADMET Descriptors and Acceptable Ranges:
| Property | Description | Recommended Range (QikProp) |
| Molecular Weight (MW) | The mass of the molecule. | 130 - 725 |
| LogP (Octanol/Water) | Lipophilicity of the compound. | -2.0 - 6.5 |
| LogS (Aqueous Solubility) | The logarithm of the molar solubility in water. | -6.5 - 0.5 |
| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to N or O. | 0.0 - 6.0 |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | 2.0 - 20.0 |
| Rotatable Bonds | Number of bonds that allow free rotation. | 0 - 15 |
| #stars | Number of properties outside the 95% range for known drugs. | 0 - 5 |
| Human Oral Absorption | Predicted percentage of absorption in the gut. | > 80% is high, < 25% is poor |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
Objective: To assess the stability of the docked pose and to analyze the detailed interactions between the thieno[2,3-b]pyridine inhibitor and its target.
Software:
-
GROMACS (Groningen Machine for Chemical Simulations)
-
NAMD (Nanoscale Molecular Dynamics)
-
AMBER (Assisted Model Building with Energy Refinement)
Force Fields and Water Models:
-
Protein Force Fields: AMBER (e.g., ff14SB, ff19SB), CHARMM.[13]
-
Ligand Force Fields: General Amber Force Field (GAFF).
-
Water Models: TIP3P, OPC.[13]
General Protocol:
-
System Setup:
-
Place the docked protein-ligand complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the entire system to remove bad contacts.
-
Equilibration:
-
Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.
-
Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production Run: Run the main MD simulation for a desired length of time (typically tens to hundreds of nanoseconds).
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor hydrogen bonds and other interactions over the course of the simulation.
-
Signaling Pathway Interactions
Thieno[2,3-b]pyridine compounds exert their anticancer effects by modulating key signaling pathways. Understanding these interactions is crucial for rational drug design.
Phospholipase C (PLC) Signaling Pathway
Thieno[2,3-b]pyridine derivatives inhibit PLC, preventing the hydrolysis of PIP2 into the second messengers IP3 and DAG.[2] This blockade disrupts downstream calcium signaling and PKC activation, ultimately leading to reduced cell proliferation and motility.
Hsp90 Chaperone Machinery
By binding to the ATP-binding pocket of Hsp90, thieno[2,3-b]pyridine compounds inhibit its chaperone activity. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins, many of which are key drivers of cancer.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative thieno[2,3-b]pyridine derivatives against various cancer cell lines and molecular targets.
Table 1: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Cell Line | Assay | Activity | Reference |
| Derivative 1 | Various (NCI60) | Growth Inhibition | GI50: 20–40 nM | [14] |
| Derivative 16 | Various (NCI60) | Growth Inhibition | GI50: 60–240 nM | [14] |
| Compound 17d | MDA-MD-435 (Melanoma) | Growth Inhibition | GI50: 23 nM | [15] |
| Compound 17d | MDA-MB-468 (Breast) | Growth Inhibition | GI50: 46 nM | [15] |
| Compound 5b | Various (NCI60) | Growth Inhibition | GI50: 0.302-3.57 µM | [3] |
| DJ160 | LNCaP, C42, PC3 (Prostate) | Inhibition of Proliferation | IC50: <50 nM | [16] |
Table 2: PIM-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | IC50 (µM) | Reference |
| 8d | 0.019 | [3] |
| 5b | 0.044 | [3] |
| 15e | 0.083 | [3] |
| 10c | 0.128 | [3] |
| 13h | 0.479 | [3] |
| 3c | 35.7 | [14] |
| 5b | 12.71 | [14] |
Conclusion
In silico screening has proven to be a powerful and indispensable tool in the development of thieno[2,3-b]pyridine-based anticancer agents. The methodologies outlined in this guide, from molecular docking and ADMET prediction to molecular dynamics simulations, provide a robust framework for the identification of novel hits, optimization of lead compounds, and elucidation of their mechanisms of action. The continued application of these computational approaches, in close integration with experimental validation, holds great promise for the future development of thieno[2,3-b]pyridine derivatives as effective cancer therapeutics.
References
- 1. Evidence that phospholipase C is involved in the antitumour action of NSC768313, a new thieno[2,3-b]pyridine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GOLD - Docs CSC [docs.csc.fi]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. schrodinger.com [schrodinger.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ADMET Prediction Using Discovery Studio - CD ComputaBio [computabio.com]
- 10. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 11. Schrödinger Customer Portal [my.schrodinger.com]
- 12. hub.knime.com [hub.knime.com]
- 13. The Role of Force Fields and Water Models in Protein Folding and Unfolding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of Thieno[2,3-b]pyridin-2-ylmethanol
An In-depth Technical Guide on the Structure-Activity Relationship of Thieno[2,3-b]pyridine Derivatives
Introduction
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] Derivatives of this core have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Their therapeutic potential stems from the ability to modulate the activity of numerous molecular targets, such as protein kinases, G protein-coupled receptors, and DNA repair enzymes.[3] This technical guide focuses on the structure-activity relationship (SAR) of derivatives functionalized at the 2-position, with a particular emphasis on N-phenylthieno[2,3-b]pyridine-2-carboxamides, a well-studied class that provides significant insight into the molecular interactions governing biological activity. While the specific SAR for thieno[2,3-b]pyridin-2-ylmethanol is not extensively documented, the closely related 2-carboxamide derivatives serve as an excellent proxy for understanding how substitutions on the thieno[2,3-b]pyridine core influence therapeutic efficacy.
General Synthetic Strategies
The synthesis of 3-amino-thieno[2,3-b]pyridine-2-carboxamides typically follows a multi-step pathway adapted from established methods.[4] A common approach involves the reaction of 2-chloronicotinonitriles with thioglycolic acid derivatives, followed by cyclization to form the thieno[2,3-b]pyridine core.[5] Subsequent modifications, such as amide bond formation at the 2-position, are then carried out to generate a library of analogues for biological screening. For instance, the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives involves coupling the 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid precursor with various substituted anilines.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended moieties. The following sections dissect the SAR based on substitution patterns at various positions.
Substitutions at the 2-Position (R²)
The 2-position is a critical site for modification, commonly featuring an N-aryl carboxamide group. The SAR at this position is largely dictated by the substituents on the phenyl ring.
-
Pim-1 Kinase Inhibition : For 5-bromo-thieno[2,3-b]pyridine-2-carboxamides, a 3-chloro-4-fluorophenylamino group (Compound 3c ) resulted in significant Pim-1 inhibition (IC₅₀ = 35.7 µM). In a related series, replacing the amide with a 4-methoxyphenylpiperazine-1-carbonyl group (Compound 5b ) yielded even greater potency (IC₅₀ = 12.71 µM). This suggests that the electronic properties and steric bulk of the substituent at the 2-position are key determinants of Pim-1 inhibitory activity.
-
Antitubercular Activity : In a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides, bulkier amide groups were found to have better activity against M. tuberculosis than their less bulky counterparts.[7]
Substitutions at the 4-Position (R⁴)
The 4-position of the thieno[2,3-b]pyridine core also plays a role in modulating activity.
-
Antitubercular Activity : A trifluoromethyl (CF₃) group at the 4-position was identified as the most effective substituent for activity against M. tuberculosis.[7]
-
Hepatic Gluconeogenesis Inhibition : Conversely, replacing a CF₃ group in the thienopyridine core was shown to improve the potency of hepatic gluconeogenesis inhibitors.[8] This highlights that the optimal substitution at this position is target-dependent.
Substitutions at the 5- and 6-Positions (R⁵, R⁶)
Modifications at the 5- and 6-positions, often involving fused ring systems or aryl groups, significantly impact the pharmacological profile.
-
Anticancer Activity : Fusing a cycloalkyl ring at the 5,6-positions has been shown to improve the anticancer activity of thieno[2,3-b]pyridines.[9] This enhancement is attributed to increased lipophilicity, which may facilitate better interaction with lipophilic pockets in target enzymes like phosphoinositide-specific phospholipase C (pi-PLC).[9]
-
Antitubercular Activity : For antitubercular agents, substitutions at the 6-position with groups containing para-positioned hydrogen bond acceptors led to the best activity.[7] However, introducing an unsubstituted phenyl ring at the 6-position resulted in a loss of activity against M. tuberculosis.[7]
-
TDP1 Inhibition : To enhance the activity of Topoisomerase I (TOP1) inhibitors, SAR studies on thieno[2,3-b]pyridines as chemosensitizers focused on incorporating large hydrophobic groups at the R¹ position (fused to the 5,6-positions).[4] It was observed that TDP1 inhibition tended to improve as the size of these lipophilic groups increased.[4]
Quantitative SAR Data Summary
The following tables summarize the quantitative data for various thieno[2,3-b]pyridine derivatives across different biological targets.
Table 1: Pim-1 Kinase and Cytotoxic Activity [10]
| Compound | R² Substituent | R⁵ Substituent | Pim-1 Inhibition IC₅₀ (µM) |
|---|---|---|---|
| 3c | 3-Chloro-4-fluorophenylamino | Br | 35.7 |
| 5b | 4-Methoxyphenylpiperazin-1-yl-carbonyl | Br | 12.71 |
| 3d | 4-Trifluoromethylphenylamino | Br | >100 |
| 3g | 4-Morpholinophenylamino | Br | >100 |
| 6d | 4-Methoxyphenyl-carbonyl | Br | >100 |
Compound 3g was noted as the most potent cytotoxic agent against a panel of five cancer cell lines (MCF7, HEPG2, HCT116, A549, PC3).[10]
Table 2: Antitubercular Activity [7]
| Compound | R⁴ Substituent | R⁶ Substituent | Amide Group | M. tb IC₉₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|---|
| 11b | H | Phenyl | 2,3-Dimethylbenzyl | >100 | 56 |
| 11c | H | Phenyl | 2,5-Dimethylbenzyl | >100 | 38 |
| 17ag | CF₃ | 3,4-Methylenedioxyphenyl | 2,3-Dimethylbenzyl | >100 | - |
| 27 | CF₃ | Phenyl | 2,3-Dimethylbenzyl | 2.5 | >100 |
These results indicate that the free amine at the 3-position may contribute to both antitubercular activity and HepG2 cytotoxicity.[7]
Table 3: Activity Against Various Targets
| Compound ID | Target | Activity | Source |
|---|---|---|---|
| Unspecified | DRAK2 Kinase | Kd = 9 nM, IC₅₀ = 0.82 µM | [11] |
| 12c | Hepatitis C Virus (HCV) | EC₅₀ = 3.3 µM, SI >30.3 | [12] |
| 12b | Hepatitis C Virus (HCV) | EC₅₀ = 3.5 µM, SI >28.6 | [12] |
| 10l | Hepatitis C Virus (HCV) | EC₅₀ = 3.9 µM, SI >25.6 | [12] |
| 8e | Hepatic Gluconeogenesis | IC₅₀ = 16.8 µM | [8] |
| 9d | Hepatic Gluconeogenesis | IC₅₀ = 12.3 µM | [8] |
| Unspecified | TDP1 Inhibition | IC₅₀ values under 50 µM for 5 compounds |[4] |
Key Experimental Protocols
Synthesis of 3-Amino-N-aryl-thieno[2,3-b]pyridine-2-carboxamides[6]
A general procedure involves the reaction of a 3-aminothieno[2,3-b]pyridine-2-carboxylic acid precursor (TPR) with a substituted aniline. Typically, the TPR and the corresponding aniline are dissolved in a suitable solvent like a toluene:DMF mixture. A base, such as potassium carbonate (K₂CO₃), is added to the mixture. The reaction is heated under reflux for a specified period. After completion, the mixture is cooled, and the product is isolated by filtration. If necessary, the crude product is purified by recrystallization from an appropriate solvent system (e.g., toluene:DMF 4:1) to yield the final N-aryl-carboxamide derivative.[6]
Pim-1 Kinase Inhibition Assay[11]
The inhibitory activity against Pim-1 kinase is evaluated using a standard kinase assay. All synthesized compounds are typically screened at a concentration of 50 µM. Staurosporine (1 µM) is often used as a positive control. The assay measures the phosphorylation of a substrate by the Pim-1 enzyme in the presence and absence of the test compounds. The percentage of inhibition is calculated relative to a DMSO control. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.
Cell Proliferation (Anticancer) Assay[4][10]
The antiproliferative activity of the compounds is assessed against various cancer cell lines (e.g., H460, HCT-116, MDA-MB-231, PC3).[4][13] Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with the compounds at various concentrations for a specified duration (e.g., 48 or 72 hours). Cell viability is measured using methods like the 3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide (MTT) assay.[9] The absorbance is read on a microplate reader, and the percentage of cell growth inhibition is calculated relative to untreated controls. This data is then used to determine the EC₅₀ or IC₅₀ values.
TDP1 Inhibition Assay[4]
The inhibition of recombinant human tyrosyl-DNA phosphodiesterase 1 (TDP1) is determined using a real-time fluorescent oligonucleotide biosensor assay.[4] The assay measures the rate of TDP1-catalyzed cleavage of a fluorophore-quencher labeled DNA substrate. The increase in fluorescence upon cleavage is monitored over time. Compounds are initially screened at a single high concentration (e.g., 100 µM) to identify initial hits. For active compounds, IC₅₀ values are determined by measuring the inhibitory activity across a range of concentrations.[4]
Visualizations: Workflows and Pathways
Caption: General workflow for the development of Thieno[2,3-b]pyridine inhibitors.
Caption: Summary of key structure-activity relationships for the Thieno[2,3-b]pyridine scaffold.
Conclusion and Future Directions
The thieno[2,3-b]pyridine scaffold is a highly adaptable framework for the development of potent inhibitors against a range of biological targets. The structure-activity relationship studies reveal clear patterns:
-
The 2-position is pivotal, with N-aryl carboxamide substituents offering a tunable element to optimize potency and selectivity against targets like Pim-1 kinase.
-
The 3-position commonly bears a free amine which appears important for activity but can also be associated with cytotoxicity.
-
Substitutions at the 4-, 5-, and 6-positions are critical for modulating pharmacokinetics and target specificity. Increased lipophilicity through fused rings at the 5,6-positions generally enhances anticancer and TDP1-inhibitory effects, while specific electronic features, such as a CF₃ at the 4-position or H-bond acceptors at the 6-position, are crucial for antitubercular activity.
Future research should aim to expand the diversity of substituents at the 2-position, moving beyond carboxamides to explore bioisosteres, including the titular methanol group, which could alter hydrogen bonding capacity and solubility. Further investigation into the polypharmacology of these compounds is warranted, as many derivatives show activity against multiple targets.[13] A deeper understanding of the specific molecular interactions within the binding sites of targets like DRAK2 kinase and HCV proteins will enable more rational, structure-based design of next-generation thieno[2,3-b]pyridine therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Overview of Thieno[2,3-b]pyridin-2-ylmethanol: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This technical guide focuses on a specific derivative, Thieno[2,3-b]pyridin-2-ylmethanol, providing key molecular data, insights into its synthesis, and a summary of the therapeutic potential of the broader thieno[2,3-b]pyridine class.
Molecular Profile
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₈H₇NOS | [1][2] |
| Molecular Weight | 165.21 g/mol | [1][2] |
| CAS Number | 131337-81-0 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(N=C1)SC(=C2)CO | [1] |
Synthetic Approaches: Experimental Protocols
The synthesis of thieno[2,3-b]pyridine derivatives can be achieved through several established chemical pathways. A common and effective method involves the cyclization of substituted pyridines. The following provides a generalized protocol based on common synthetic strategies for this class of compounds.
General Protocol for the Synthesis of Thieno[2,3-b]pyridine Derivatives:
A widely employed synthetic route is the Thorpe-Ziegler cyclization. This reaction typically involves the following steps:
-
Preparation of the Precursor: The synthesis often starts with a 2-chloronicotinonitrile (a substituted pyridine). This starting material is then reacted with a sulfur-containing nucleophile, such as an alkyl or aryl thiolate, to introduce the sulfur atom necessary for the thiophene ring formation.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction. This is often promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide. The base facilitates the deprotonation of a carbon atom, which then attacks the nitrile group, leading to the formation of the thieno[2,3-b]pyridine ring system.
-
Functional Group Interconversion: To arrive at this compound, further chemical modifications of the core scaffold would be necessary. For instance, if the cyclization yields a 2-carboxy or 2-cyano derivative, this functional group can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride.
It is important to note that the specific reagents, reaction conditions (e.g., temperature, solvent), and purification methods will vary depending on the specific substituents on the pyridine ring and the desired final product.
Biological Activity and Therapeutic Potential
The thieno[2,3-b]pyridine core is associated with a wide range of biological activities, making it a focal point for drug discovery and development.[3][4][5] Derivatives have shown promise in various therapeutic areas.
Caption: Potential therapeutic applications of the thieno[2,3-b]pyridine scaffold.
Recent studies have highlighted the potential of thieno[2,3-b]pyridine derivatives as potent inhibitors of prostate cancer growth and motility.[6] Some compounds in this class have been shown to induce G2/M cell cycle arrest, multinucleation, and apoptosis in cancer cells.[6] Furthermore, certain derivatives have demonstrated efficacy in patient-derived explant models, including those resistant to current therapies.[6] The anticancer effects of some thieno[2,3-b]pyridines are also linked to their ability to target cancer stem cells and alter tumor cell metabolism.[7][8] Beyond oncology, various derivatives have been investigated for their utility as anti-inflammatory, antiviral, antimicrobial, and neurotropic agents.[3][4]
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 131337-81-0|this compound|BLD Pharm [bldpharm.com]
- 3. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Thieno[2,3-b]pyridine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of thieno[2,3-b]pyridine derivatives in cancer cell line studies. It includes a summary of their cytotoxic and apoptotic effects, protocols for key experimental assays, and diagrams of implicated signaling pathways and experimental workflows.
Introduction
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant anti-proliferative activity against a range of human cancer cell lines.[1] These compounds have been shown to induce cell cycle arrest, apoptosis, and modulate various signaling pathways, making them attractive candidates for further development as cancer therapeutics.[2][3] Studies have demonstrated their efficacy in various cancer types, including breast, prostate, cervical, and ovarian cancers.[2][3][4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes such as phosphoinositide-specific phospholipase C (PLC) and interference with microtubule dynamics.[2][3] This document provides researchers with essential data and protocols to facilitate further investigation into this important class of molecules.
Data Presentation
The following tables summarize the quantitative data from various studies on thieno[2,3-b]pyridine derivatives, providing a comparative overview of their efficacy in different cancer cell lines.
Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in Various Cancer Cell Lines
| Derivative Name/Identifier | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 1) | HeLa | Cervical Cancer | Not Specified | [4] |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 1) | SiHa | Cervical Cancer | Not Specified | [4] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | SK-OV-3 | Ovarian Cancer | Not Specified | [5][6] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | OVCAR-3 | Ovarian Cancer | Not Specified | [5][6] |
| 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | Various Breast Cancer Cell Lines | Breast Cancer | Low nanomolar range | [3] |
| DJ160 | LNCaP | Prostate Cancer | <50 nM | [2] |
| DJ160 | C42 | Prostate Cancer | <50 nM | [2] |
| DJ160 | PC3 | Prostate Cancer | <50 nM | [2] |
| DJ160 | Various Breast Cancer Cell Lines | Breast Cancer | >100 nM | [2] |
| Thieno[2,3-b]pyridine Derivative 5 | T24 | Bladder Cancer | 2.672 µg/mL (48h), 0.5987 µg/mL (72h) | [7] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 | MDA-MB-231 | Breast Cancer | ~2 µM | [8][9] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 | MCF-7 | Breast Cancer | ~2 µM | [8][9] |
Table 2: Apoptotic Effects of Thieno[2,3-b]pyridine Derivatives on Cancer Cell Lines
| Derivative Name/Identifier | Cancer Cell Line | Treatment Conditions | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 1) | SiHa | Not Specified | 86.17 ± 0.49 | 5.33 ± 0.96 | 91.50 ± 1.32 | [4] |
| Control for Compound 1 | SiHa | Untreated | 14.62 ± 8.88 | 0.68 ± 0.34 | 15.30 ± 9.11 | [4] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | OVCAR-3 | Not Specified | 5.37 ± 0.56 | 7.07 ± 1.2 | 12.64 ± 1.84 | [6] |
| Control for Compound 1 | OVCAR-3 | Untreated | 1.29 ± 0.61 | 1.03 ± 0.76 | 2.32 ± 1.35 | [6] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | SK-OV-3 | Not Specified | 5.45 ± 1.6 | Not Specified | Not Specified | [6] |
| Control for Compound 1 | SK-OV-3 | Untreated | 0.69 ± 0.11 | Not Specified | Not Specified | [6] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 | MDA-MB-231 | 2 µM for 48h | Significant Increase | Significant Increase | Significant Increase | [8] |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 1 | MCF-7 | 2 µM for 48h | No Significant Increase | Significant Increase | Significant Increase | [8] |
Table 3: Cell Cycle Effects of Thieno[2,3-b]pyridine Derivatives
| Derivative Name/Identifier | Cancer Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| DJ144 and DJ160 | PC3 | 1 µM for 24h | G2/M arrest | [2] |
| 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) | MDA-MB-231 | Not Specified | G2/M arrest | [3] |
| Thieno[2,3-b]pyridine derivative 3 | MDA-MB-231 | 1 µM for 24h | G2/M arrest | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the cited literature and represent standard laboratory practices.
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of thieno[2,3-b]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa, T24)
-
Thieno[2,3-b]pyridine derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Protocol 2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with thieno[2,3-b]pyridine derivatives.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with thieno[2,3-b]pyridine derivatives.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and experimental procedures related to the study of thieno[2,3-b]pyridine derivatives.
Caption: Proposed mechanism of action for thieno[2,3-b]pyridine derivatives.
Caption: General experimental workflow for assessing thieno[2,3-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Cytotoxicity of Thieno[2,3-b]pyridines using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] Understanding the cytotoxic potential of these novel compounds is a critical step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxicity of Thieno[2,3-b]pyridine derivatives using the MTT assay.
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.
Data Presentation
The following table summarizes representative cytotoxic activities (IC50 values) of various Thieno[2,3-b]pyridine derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 3b | CCRF-CEM | Leukemia | 2.580 ± 0.550 | [3] |
| Compound 3b | CEM/ADR5000 | Multidrug-Resistant Leukemia | 4.486 ± 0.286 | [3] |
| DJ160 | PC3 | Prostate Cancer | Not explicitly stated, but potent | [4] |
| Compound 1 | HeLa | Cervical Cancer | <2.5 (after 48h) | [5] |
| Compound 1 | SiHa | Cervical Cancer | <2.5 (after 48h) | [5] |
| Compound 1 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.082 (after 48h) | [6] |
| Compound 1 | MCF-7 | Breast Cancer | 2.053 (after 48h) | [6] |
| Inhibitor 5 | T24 | Bladder Cancer | 2.672 (after 48h) | [7] |
| Inhibitor 5 | T24 | Bladder Cancer | 0.5987 (after 72h) | [7] |
| Lipophilic Compound 4 | Not Specified | Not Specified | <50 | [1] |
| Lipophilic Compound 5 | Not Specified | Not Specified | <50 | [1] |
Experimental Protocols
MTT Assay Protocol for Thieno[2,3-b]pyridine Cytotoxicity
This protocol outlines the steps for evaluating the cytotoxic effects of Thieno[2,3-b]pyridine derivatives on adherent cancer cell lines.
Materials and Reagents:
-
Thieno[2,3-b]pyridine derivatives of interest
-
Human cancer cell line (e.g., HeLa, MCF-7, PC3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the Thieno[2,3-b]pyridine derivative in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the Thieno[2,3-b]pyridine derivative to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity testing.
Potential Signaling Pathway
Some studies suggest that Thieno[2,3-b]pyridine derivatives may exert their cytotoxic effects by inhibiting Phospholipase C (PLC).[7] This inhibition can disrupt downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MAPK/ERK pathways. Additionally, these compounds have been observed to induce G2/M cell cycle arrest and apoptosis.[4][8]
Caption: Potential mechanism of Thieno[2,3-b]pyridine cytotoxicity.
References
- 1. journals.ut.ac.ir [journals.ut.ac.ir]
- 2. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 3. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repozitorij.mefst.unist.hr [repozitorij.mefst.unist.hr]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Assay Using Thieno[2,3-b]pyridine Derivatives
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Thieno[2,3-b]pyridine derivatives, a class of compounds showing promise in cancer research, on various cancer cell lines.[1][2][3] The protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
Thieno[2,3-b]pyridine and its derivatives have emerged as a promising class of heterocyclic compounds with significant anti-proliferative effects against a range of human cancer cell lines.[1][3][4] These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit cancer cell motility, making them attractive candidates for novel cancer therapeutics.[2][5][6] This document outlines a detailed protocol for evaluating the cytotoxic and anti-proliferative activity of a representative Thieno[2,3-b]pyridine compound using a standard colorimetric cell proliferation assay, such as the MTT or WST-1 assay.
Principle of the Assay
Cell proliferation assays like the MTT and WST-1 assays are based on the metabolic activity of viable cells. In these assays, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. By measuring the absorbance of the formazan solution, the effect of a test compound on cell proliferation and viability can be quantified.
Materials and Reagents
-
Thieno[2,3-b]pyridine derivative of interest
-
Human cancer cell lines (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer, HeLa for cervical cancer)[5][7][8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1)[9]
-
Humidified incubator at 37°C with 5% CO2
Experimental Protocol
This protocol provides a general guideline. Optimization of cell seeding density and incubation times may be necessary for different cell lines and experimental conditions.
1. Cell Seeding:
- Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
- Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
- Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the Thieno[2,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations.
- After the 24-hour incubation, carefully remove the medium from the wells.
- Add 100 µL of the medium containing the different concentrations of the Thieno[2,3-b]pyridine derivative to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7][8]
3. Cell Viability Assessment (WST-1 Assay Protocol):
- After the treatment period, add 10 µL of WST-1 reagent to each well.[10][11]
- Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
- Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[10][11]
- Measure the absorbance at 420-480 nm (maximum absorbance around 440 nm) using a microplate reader.[10]
4. Data Analysis:
- Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
- Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
- Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
- Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The anti-proliferative activity of various Thieno[2,3-b]pyridine derivatives against different cancer cell lines is summarized below.
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 1 | HeLa | MTT | 72 | ~2.5 | [7] |
| Compound 1 | SiHa | MTT | 72 | ~2.5 | [7] |
| Compound 1 | MDA-MB-231 | MTT | 72 | ~2.5 | [8] |
| DJ160 | PC3 | Proliferation Assay | 48 | < 0.01 | [5] |
| DJ144 | PC3 | Proliferation Assay | 48 | < 0.01 | [5] |
| Various Derivatives | HCT-116, MCF7, H460 | ³H thymidine incorporation | Not Specified | > 50 (most) | [12] |
Visualizations
Experimental Workflow
Caption: Workflow for a cell proliferation assay.
Proposed Signaling Pathway
Thieno[2,3-b]pyridine derivatives have been shown to be multi-targeting compounds.[5] One of the proposed mechanisms of action involves the inhibition of Phospholipase C (PLC), which is a key enzyme in phosphoinositide metabolism.[13] Inhibition of PLC can disrupt downstream signaling pathways involved in cell proliferation, survival, and motility. Additionally, these compounds have been observed to induce G2/M cell cycle arrest and apoptosis.[2][5]
Caption: Proposed mechanism of action for Thieno[2,3-b]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.ut.ac.ir [journals.ut.ac.ir]
- 4. Short Communication Synthesis and Cytotoxic Assessment of Thieno pyridine Derivatives [jsciences.ut.ac.ir]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Apoptosis Induction by Thieno[2,3-b]pyridine Compounds in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer activities against various human cancer cell lines, including the MCF-7 breast cancer cell line.[1][2] These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, a critical mechanism for eliminating cancerous cells. This document provides a detailed overview of the application of specific thieno[2,3-b]pyridine compounds in inducing apoptosis in MCF-7 cells, complete with experimental protocols and quantitative data.
Data Presentation
The cytotoxic and apoptotic effects of various thieno[2,3-b]pyridine compounds on MCF-7 cells are summarized below. These tables provide a comparative overview of their potency and efficacy.
Table 1: Cytotoxicity of Thieno[2,3-b]pyridine Derivatives in MCF-7 Cells
| Compound Name/Identifier | IC50 Value (µM) | Exposure Time (h) | Assay Method | Reference |
| Compound 1¹ | ~2 | 48 | MTT Assay | [3][4] |
| Compound 9a² | 2 | 24 | Not Specified | [5] |
| Compound 6d³ | 4.0 | Not Specified | Not Specified | [6] |
| Compound 14⁴ | 22.12 | Not Specified | Not Specified | [7] |
| Compound 13⁴ | 22.52 | Not Specified | Not Specified | [7] |
| Compound 9⁴ | 27.83 | Not Specified | Not Specified | [7] |
| Compound 12⁴ | 29.22 | Not Specified | Not Specified | [7] |
| Doxorubicin (Reference) | 30.40 | Not Specified | Not Specified | [7] |
| Doxorubicin (Reference) | 6.3 | Not Specified | Not Specified | [6] |
¹3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide ²A benzohydrazide derivative of 3-cyano-2-substituted pyridine ³An S-alkylated thieno[2,3-d]pyrimidin-4-one derivative ⁴Thieno[2,3-d]pyrimidine derivatives
Table 2: Apoptosis Induction in MCF-7 Cells by Compound 1
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Time (h) | Method | Reference |
| Control | Not Specified | Not Specified | Not Specified | 48 | Annexin V/PI Staining | [3][4] |
| Compound 1 (2 µM) | No Significant Increase | Significant Increase | Significant Increase | 48 | Annexin V/PI Staining | [3][4] |
Signaling Pathways
Thieno[2,3-b]pyridine compounds induce apoptosis in MCF-7 cells through various mechanisms. While the precise signaling cascades are still under investigation for many derivatives, some have been shown to involve the inhibition of key enzymes like phosphoinositide-specific phospholipase C (PI-PLC).[8] The induction of apoptosis is a complex process that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes, the executioners of apoptosis. For some pyridine derivatives, upregulation of p53 and Bax, and downregulation of Bcl-2 have been observed, suggesting an involvement of the mitochondrial pathway.[5]
Caption: Proposed intrinsic apoptotic pathway activated by Thieno[2,3-b]pyridines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the apoptotic effects of thieno[2,3-b]pyridine compounds in MCF-7 cells.
Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, they are washed with Phosphate-Buffered Saline (PBS), detached using a 0.25% Trypsin-EDTA solution, and re-seeded at a lower density.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-b]pyridine compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat them with the thieno[2,3-b]pyridine compound at its IC50 concentration for the specified duration.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Procedure:
-
Treat MCF-7 cells with the thieno[2,3-b]pyridine compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
-
Procedure:
-
After treatment with the thieno[2,3-b]pyridine compound, lyse the MCF-7 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Conclusion
The thieno[2,3-b]pyridine scaffold represents a valuable starting point for the development of novel anticancer agents. The data and protocols presented here demonstrate the ability of these compounds to induce apoptosis in MCF-7 breast cancer cells. Further investigation into their detailed mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. "Design, synthesis, and anti-MCF-7 activity of new Thieno[2,3-d]Pyrimid" by Bassem H. Naguib, Amgad Albohy et al. [buescholar.bue.edu.eg]
- 7. alliedacademies.org [alliedacademies.org]
- 8. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Cell Cycle Analysis of HCT-116 Cells Treated with Thieno[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the proliferation of all living organisms. In cancer, the deregulation of the cell cycle is a hallmark, leading to uncontrolled cell growth and tumor formation. The human colon cancer cell line, HCT-116, is a widely used model system for studying the molecular mechanisms of cancer and for the screening of novel therapeutic agents. Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have emerged as promising anti-cancer agents.[1] Several studies have demonstrated their potent anti-proliferative activity against various cancer cell lines, including HCT-116.[2] A key mechanism of action for some of these compounds is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cells from entering mitosis and ultimately leads to apoptosis.[3]
These application notes provide a detailed protocol for the analysis of the cell cycle in HCT-116 cells treated with Thieno[2,3-b]pyridine derivatives using flow cytometry with propidium iodide (PI) staining. Additionally, it presents a summary of expected quantitative data and a visualization of the relevant cell cycle signaling pathways.
Data Presentation
The following table summarizes the expected dose-dependent effect of a representative Thieno[2,3-b]pyridine compound on the cell cycle distribution of HCT-116 cells after a 48-hour treatment. This data is illustrative and based on typical results observed for this class of compounds against cancer cell lines.[3]
Table 1: Cell Cycle Distribution of HCT-116 Cells Treated with a Thieno[2,3-b]pyridine Derivative
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| 0.5 | 52 ± 3.8 | 23 ± 2.9 | 25 ± 3.0 |
| 1.0 | 45 ± 4.1 | 18 ± 2.5 | 37 ± 3.8 |
| 2.5 | 38 ± 3.5 | 15 ± 2.1 | 47 ± 4.2 |
| 5.0 | 30 ± 2.9 | 12 ± 1.8 | 58 ± 4.5 |
Experimental Protocols
This section provides a detailed methodology for the cell cycle analysis of HCT-116 cells treated with Thieno[2,3-b]pyridine compounds.
Materials
-
HCT-116 cells
-
Thieno[2,3-b]pyridine compound of interest
-
Dimethyl sulfoxide (DMSO)
-
McCoy's 5A medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol
-
Cell Culture:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the Thieno[2,3-b]pyridine compound in DMSO.
-
Treat the cells with varying concentrations of the compound (e.g., 0.5, 1.0, 2.5, 5.0 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will have an intermediate fluorescence intensity.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: TDP1 Inhibition Assay for Thieno[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA repair pathway, specifically responsible for resolving stalled Topoisomerase I (TOP1)-DNA cleavage complexes (Top1cc).[1] TOP1 is a primary target for various anticancer drugs, such as topotecan and irinotecan, which function by stabilizing the Top1cc, leading to DNA strand breaks and cell death.[2] However, cancer cells can develop resistance to these therapies by upregulating DNA repair mechanisms, including the activity of TDP1, which removes the stalled TOP1, thereby repairing the DNA lesion.[3]
Inhibition of TDP1 is therefore an attractive therapeutic strategy to enhance the efficacy of TOP1-targeting chemotherapies and overcome drug resistance.[3][4] Thieno[2,3-b]pyridine derivatives have emerged as a potent class of small molecules that inhibit TDP1 activity.[5][6] These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory potential of Thieno[2,3-b]pyridine derivatives against human TDP1.
TDP1-Mediated DNA Repair Pathway
TDP1 functions within the base excision repair (BER) and single-strand break repair (SSBR) pathways. During DNA replication or transcription, TOP1 relaxes DNA supercoiling by creating a transient single-strand break and forming a covalent Top1cc intermediate.[1] While this is a normal part of the cell cycle, TOP1 poisons trap this complex. TDP1 resolves this by hydrolyzing the 3'-phosphotyrosyl bond between the DNA and TOP1's catalytic tyrosine residue.[1][7] This process is also modulated by Poly(ADP-ribose) polymerase 1 (PARP1), which binds to the damaged site, becomes activated, and recruits other repair factors, including TDP1.[1] A TDP1 inhibitor, such as a Thieno[2,3-b]pyridine derivative, blocks this repair step, leading to the accumulation of toxic DNA lesions and potentiating the effect of TOP1-based chemotherapy.
Data on Thieno[2,3-b]pyridine Derivatives as TDP1 Inhibitors
Screening of Thieno[2,3-b]pyridine libraries has identified several compounds with potent TDP1 inhibitory activity. The inhibitory concentration (IC50) values are typically determined using fluorescence-based or gel-based assays. Below is a summary of representative data from published studies.
| Compound Class | Derivative | TDP1 Inhibition IC50 (µM) | Notes | Reference |
| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | 9d | 0.5 ± 0.1 | The most potent derivative in the tested series, featuring a cyclooctane moiety. | [4] |
| Series 1 | 6a-k, 7a-k | Varies (<50 µM for 10 compounds) | 10 of 22 compounds showed >50% inhibition at 100 µM, qualifying for IC50 determination. | [5] |
| Series 2 | 9a-l, 10a-l | >50 µM | None of the compounds in this series achieved 50% inhibition at a 50 µM concentration. | [5] |
| General | DJ009 | Not specified, used in synergy studies | Selected for synergy studies with topotecan due to a strong inhibitory effect in the biosensor assay. | [3] |
Experimental Workflow
A typical workflow for identifying and characterizing Thieno[2,3-b]pyridine derivatives as TDP1 inhibitors involves a primary high-throughput screening followed by secondary validation and characterization assays.
Experimental Protocols
This high-throughput assay measures TDP1 activity in real-time using a synthetic DNA oligonucleotide biosensor. The sensor is typically a single-stranded DNA with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ1) on the other, with a 3'-phosphotyrosyl linkage that TDP1 cleaves.[8][9] Cleavage by TDP1 separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
A. Materials and Reagents:
-
Recombinant human TDP1 enzyme
-
TDP1 Biosensor: 5'-(Fluorophore)-Oligonucleotide-(Quencher)-3'-pTyr
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM β-mercaptoethanol[9]
-
Thieno[2,3-b]pyridine derivatives dissolved in DMSO
-
Positive Control Inhibitor (e.g., a known TDP1 inhibitor)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
B. Procedure:
-
Compound Plating: Prepare serial dilutions of the Thieno[2,3-b]pyridine test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of a 384-well plate. For controls, add 1 µL of DMSO (negative control) or positive control inhibitor.
-
Enzyme Preparation: Prepare a solution of recombinant human TDP1 in assay buffer to a final concentration of 10 nM.[9]
-
Enzyme Addition: Add 25 µL of the TDP1 enzyme solution to each well containing the test compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation: Prepare a solution of the TDP1 biosensor in assay buffer to a final concentration of 50 nM.[9]
-
Initiate Reaction: Add 25 µL of the biosensor solution to each well to start the reaction. The final volume should be 50 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 520 nm for FAM) every 60 seconds for 30 minutes.
C. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well by determining the slope of the linear phase of the fluorescence curve over time.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay provides a direct visualization of TDP1's catalytic activity by monitoring the mobility shift of a DNA substrate on a denaturing polyacrylamide gel.[10][11] The substrate is a short, single-stranded oligonucleotide with a 3'-phosphotyrosyl group, which is 5'-radiolabeled (e.g., with ³²P) or fluorescently labeled. TDP1 cleaves the tyrosyl group, leaving a 3'-phosphate, which results in a faster-migrating product on the gel.[10]
A. Materials and Reagents:
-
5'-labeled (³²P or FAM) DNA substrate with a 3'-phosphotyrosyl moiety (e.g., 5'-GATCTAAAAGACTT-3'-pTyr).[12]
-
Recombinant human TDP1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM EDTA, 1 mM DTT[11]
-
Thieno[2,3-b]pyridine derivatives dissolved in DMSO
-
Stop Buffer: 96% formamide, 20 mM EDTA, 0.03% bromophenol blue, 0.03% xylene cyanol.[11]
-
20% denaturing polyacrylamide gel containing 7 M urea
-
TBE Buffer (Tris/Borate/EDTA)
B. Procedure:
-
Reaction Setup: In microfuge tubes, prepare a 20 µL reaction mix. For each reaction, combine:
-
4 µL of 5x Assay Buffer
-
1 µL of test compound (at various concentrations) or DMSO
-
Recombinant TDP1 (e.g., final concentration of 30 pM)[12]
-
Nuclease-free water to 19 µL
-
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes.
-
Initiate Reaction: Add 1 µL of the 5'-labeled DNA substrate to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stop Buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 20% denaturing polyacrylamide gel. Run the gel until the dye fronts have migrated sufficiently to resolve the substrate and product bands.
-
Visualization:
-
If using a ³²P-labeled substrate, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
If using a FAM-labeled substrate, visualize the gel using a fluorescence scanner.
-
C. Data Analysis:
-
Quantify the band intensities for the uncleaved substrate and the cleaved product in each lane using densitometry software (e.g., ImageJ).
-
Calculate the percentage of product formation (% cleavage) for each reaction.
-
Determine the percent inhibition by comparing the % cleavage in the presence of the compound to the DMSO control.
-
Plot the percent inhibition against compound concentration to confirm the inhibitory activity observed in the primary screen.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tyrosyl-DNA phosphodiesterase (Tdp1) participates in the repair of Top2-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating TDP1 as an Inhibition Target for the Development of Chemosensitizers for Camptothecin-Based Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studying TDP1 Function in DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validating TDP1 as an Inhibition Target for Lipophilic Nucleoside Derivative in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TDP-1 Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Thieno[2,3-b]pyridin-2-ylmethanol as a Kinase Inhibitor in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related death in men. The development of targeted therapies that inhibit key signaling pathways involved in tumor growth and survival is a critical area of research. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers, including prostate cancer. The thieno[2,3-b]pyridine scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors.
This document provides detailed application notes and protocols for the investigation of thieno[2,3-b]pyridine derivatives, with a focus on their potential as kinase inhibitors in prostate cancer. While direct experimental data for Thieno[2,3-b]pyridin-2-ylmethanol is limited in the public domain, we will utilize data from closely related and well-characterized thieno[2,3-b]pyridine derivatives that have been studied in the context of prostate cancer to provide representative protocols and expected outcomes. Specifically, we will focus on the inhibition of Pim-1 kinase and the modulation of the PI3K/Akt signaling pathway, both of which are implicated in prostate cancer progression.
Featured Compound: A Representative Thieno[2,3-b]pyridine Derivative
For the purpose of these application notes, we will refer to a representative 5-bromo-thieno[2,3-b]pyridine derivative, Compound 5b , which has been identified as a moderate Pim-1 kinase inhibitor with activity in prostate cancer cell lines.[1]
Structure of a Representative Thieno[2,3-b]pyridine Core:
References
Application of Thieno[2,3-b]pyridines in Treating Multidrug-Resistant Leukemia: Application Notes and Protocols
The emergence of multidrug resistance (MDR) is a significant obstacle in the successful treatment of leukemia. Thieno[2,3-b]pyridines, a class of heterocyclic compounds, have shown promise in overcoming this challenge. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the evaluation of thieno[2,3-b]pyridine derivatives against multidrug-resistant leukemia.
Overview of Thieno[2,3-b]pyridines in Multidrug-Resistant Leukemia
Thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain derivatives have demonstrated significant activity against multidrug-resistant leukemia cells, suggesting their potential as a novel therapeutic strategy. The mechanism of action is believed to involve the inhibition of key signaling pathways and enzymes that contribute to drug resistance and cancer cell survival.
A series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates has been synthesized and tested against the sensitive CCRF-CEM leukemia cell line and its multidrug-resistant counterpart, CEM/ADR5000.[1][2] Several of these compounds exhibited potent growth inhibitory activity against both cell lines.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro growth inhibitory activity of selected thieno[2,3-b]pyridine derivatives against sensitive and multidrug-resistant leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are presented.
| Compound | Cell Line | IC50 (µM) |
| 3a | CCRF-CEM | > 10 |
| CEM/ADR5000 | > 10 | |
| 3b | CCRF-CEM | 2.580 ± 0.550 |
| CEM/ADR5000 | 4.486 ± 0.286 | |
| 3e | CCRF-CEM | Not explicitly stated, but active |
| CEM/ADR5000 | Not explicitly stated, but active |
Data sourced from studies on newly synthesized ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates.[1][2]
Potential Signaling Pathways and Mechanisms of Action
While research is ongoing, several potential mechanisms of action for thieno[2,3-b]pyridines in overcoming multidrug resistance in leukemia have been proposed. These include the inhibition of phosphoinositide specific-phospholipase C (PI-PLC) and tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3), as well as the inhibition of heat shock protein 90 (Hsp90).
Inhibition of Phosphoinositide Specific-Phospholipase C (PI-PLC)
PI-PLC is an enzyme that is often upregulated in cancer and plays a role in cell signaling pathways that control cell proliferation and survival.[3] Thieno[2,3-b]pyridines have been identified as potential inhibitors of PI-PLC.[3][4][5] By inhibiting PI-PLC, these compounds may disrupt downstream signaling cascades that contribute to leukemia cell growth and resistance.
Caption: Proposed inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.
Tyrosine Kinase Inhibition (e.g., FLT3)
Thienopyrimidine-based compounds, structurally related to thieno[2,3-b]pyridines, have shown inhibitory activity against FLT3, a receptor tyrosine kinase that is often mutated and constitutively active in acute myeloid leukemia (AML).[6] Inhibition of FLT3 can block downstream signaling pathways responsible for cell proliferation and survival.
Caption: Inhibition of the FLT3 signaling pathway by thieno[2,3-b]pyridine-related compounds.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of thieno[2,3-b]pyridine derivatives against multidrug-resistant leukemia.
General Experimental Workflow
Caption: General experimental workflow for evaluating thieno[2,3-b]pyridines.
Cell Culture
-
Cell Lines:
-
Human T-lymphoblastic leukemia cell line, CCRF-CEM (sensitive).
-
P-glycoprotein-overexpressing multidrug-resistant subline, CEM/ADR5000.
-
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth. For CEM/ADR5000, maintain doxorubicin pressure in the culture medium as required to retain the resistant phenotype, with a drug-free period before experiments.
In Vitro Cytotoxicity Assay (Resazurin Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in culture medium. Add 100 µL of the compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.01% w/v in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thieno[2,3-b]pyridine derivatives at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the thieno[2,3-b]pyridine derivatives as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Protein Extraction: Treat cells with the thieno[2,3-b]pyridine derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-glycoprotein, Bcl-2, Bax, caspases, PI-PLC, p-FLT3, FLT3, Hsp90) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Thieno[2,3-b]pyridines represent a promising class of compounds for the development of new therapeutic agents to combat multidrug-resistant leukemia. The protocols and information provided herein offer a framework for the systematic evaluation of these compounds and the elucidation of their mechanisms of action. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of thieno[2,3-b]pyridine derivatives is warranted to advance their potential clinical application.
References
- 1. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Thieno[2,3-b]pyridin-2-ylmethanol in Patient-Derived Explant (PDE) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patient-derived explant (PDE) models to evaluate the therapeutic potential of Thieno[2,3-b]pyridin-2-ylmethanol, a novel anti-cancer compound. The following sections outline the rationale, experimental design, and methodologies for assessing the efficacy and mechanism of action of this compound in a clinically relevant ex vivo setting.
Introduction to Patient-Derived Explant (PDE) Models
Patient-derived explants are a powerful tool in translational cancer research, offering a bridge between in vitro studies and clinical applications.[1] Unlike traditional 2D cell cultures, PDEs are three-dimensional tissue fragments cultured ex vivo that preserve the native tumor microenvironment, including the extracellular matrix, stromal cells, and immune cells.[2][3] This preservation of tissue architecture and cellular heterogeneity provides a more accurate representation of the in vivo tumor, making PDEs an ideal platform for preclinical drug screening and personalized medicine.[4][5]
Advantages of PDE Models:
-
Preservation of Tumor Microenvironment: PDEs maintain the complex interactions between tumor cells and their surrounding stroma, which are crucial for drug response.[2][3]
-
Cellular Heterogeneity: They capture the genetic and phenotypic diversity present in the original tumor.[6]
-
Rapid Assessment: Drug efficacy can be evaluated within a relatively short timeframe (days to weeks).[5]
-
Reduced Animal Use: PDEs offer an alternative to animal models, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement).[1]
Thieno[2,3-b]pyridine Derivatives as Anti-Cancer Agents
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of compounds with potent anti-cancer properties.[7][8] While the specific mechanism of this compound is under investigation, related compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[7][9] Some derivatives have been found to target key signaling pathways involved in cell proliferation and survival, such as the Pim kinases and pathways involved in DNA repair.[10] The use of PDE models will allow for a more comprehensive understanding of this compound's activity in a patient-relevant context.
Experimental Workflow for Evaluating this compound in PDEs
The following diagram outlines the general workflow for utilizing PDEs to assess the efficacy of this compound.
Detailed Experimental Protocols
4.1. Protocol for Establishment and Culture of Patient-Derived Explants
This protocol is adapted from established methods for PDE culture.[5][11][12]
Materials:
-
Fresh tumor tissue from surgical resection
-
Transport medium (e.g., DMEM/F-12 with antibiotics)
-
Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, growth factors, and antibiotics)
-
Sterile scalpels and forceps
-
Petri dishes
-
Gelatin sponges or other support matrix
-
Vibratome (for slicing, optional)[13]
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue immediately after surgical resection and place it in ice-cold transport medium.
-
Tissue Processing:
-
PDE Culture:
-
Pre-soak gelatin sponges in culture medium.
-
Place one tissue fragment/slice onto each gelatin sponge in a 24-well plate.
-
Add culture medium to the well, ensuring the tissue is at the air-liquid interface.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Medium Change: Change the culture medium every 48-72 hours.
4.2. Protocol for this compound Treatment
Materials:
-
Established PDE cultures
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
-
Vehicle control (e.g., DMSO)
-
Positive control (standard-of-care chemotherapeutic agent)
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare vehicle control and positive control media.
-
Treatment:
-
After an initial 24-hour stabilization period, replace the medium in the PDE culture wells with the prepared treatment or control media.
-
Treat the PDEs for the desired duration (e.g., 24, 48, 72 hours).
-
-
Endpoint Collection: At the end of the treatment period, collect the PDEs and surrounding medium for downstream analysis.
4.3. Protocol for Viability Assessment (MTT Assay)
Materials:
-
Treated and control PDEs
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
MTT Incubation: Add MTT solution to each well containing a PDE and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data from experiments evaluating this compound in PDEs from three different patients.
Table 1: Dose-Dependent Cytotoxicity of this compound in PDEs (72h Treatment)
| Patient ID | IC50 (µM) of this compound |
| P001 | 8.5 |
| P002 | 15.2 |
| P003 | 6.8 |
Table 2: Effect of this compound (10 µM) on Apoptosis and Proliferation Markers in PDEs (48h Treatment)
| Patient ID | Marker | % Positive Cells (Vehicle) | % Positive Cells (Treated) | Fold Change |
| P001 | Ki67 (Proliferation) | 65% | 25% | -2.6 |
| Cleaved Caspase-3 (Apoptosis) | 5% | 30% | +6.0 | |
| P002 | Ki67 (Proliferation) | 70% | 45% | -1.6 |
| Cleaved Caspase-3 (Apoptosis) | 8% | 25% | +3.1 | |
| P003 | Ki67 (Proliferation) | 55% | 15% | -3.7 |
| Cleaved Caspase-3 (Apoptosis) | 4% | 35% | +8.8 |
Proposed Signaling Pathway and Mechanism of Action
Based on studies of related thieno[2,3-b]pyridine compounds, this compound may exert its anti-cancer effects by inhibiting pro-survival signaling pathways and inducing cell cycle arrest and apoptosis.[9] A potential signaling pathway affected by this compound is illustrated below.
Conclusion
Patient-derived explant models offer a robust platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols and application notes provided herein offer a framework for researchers to investigate the efficacy, mechanism of action, and potential for personalized application of this promising therapeutic agent in a clinically relevant setting. The ability to test drugs on patient tissues ex vivo has the potential to accelerate drug development and improve patient outcomes.[5]
References
- 1. Empowering personalized medicine: unleashing the potential of patient-derived explants in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-Derived Explants as a Precision Medicine Patient-Proximal Testing Platform Informing Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 3D tumor explant as a novel platform to investigate therapeutic pathways and predictive biomarkers in cancer patients [frontiersin.org]
- 4. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 5. A patient‐derived explant (PDE) model of hormone‐dependent cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Explant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2023-6700 [excli.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Thieno[2,3-b]pyridine Analogs for Sensitizing Lung Cancer Cells to Topotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of lung cancer. Topotecan (TPT), a topoisomerase I (TOP1) inhibitor, is a chemotherapeutic agent used in the treatment of lung cancer; however, its efficacy is often limited by intrinsic or acquired resistance.[1] A promising strategy to overcome this resistance is the co-administration of sensitizing agents that can enhance the cytotoxicity of topotecan. Thieno[2,3-b]pyridine analogs have emerged as a novel class of compounds that can sensitize lung cancer cells to topotecan, offering a potential avenue for improving therapeutic outcomes.[1][2]
These application notes provide a comprehensive overview of the use of thieno[2,3-b]pyridine analogs in combination with topotecan for the treatment of lung cancer. We detail the underlying mechanism of action, present key quantitative data, and provide detailed experimental protocols for researchers in the field.
Mechanism of Action
Topotecan exerts its cytotoxic effect by stabilizing the TOP1-DNA cleavage complex, which leads to single-strand breaks.[3] During DNA replication, these single-strand breaks are converted into lethal double-strand breaks, ultimately triggering apoptosis.[4] Cancer cells, however, can develop resistance by upregulating DNA repair pathways that remove these TOP1-DNA adducts.[1]
Thieno[2,3-b]pyridine analogs have been shown to counteract this resistance mechanism. The proposed mechanism of action involves the inhibition of key DNA repair enzymes, primarily Tyrosyl-DNA phosphodiesterase 1 (TDP1).[1] TDP1 is responsible for repairing the TOP1-mediated DNA damage by hydrolyzing the bond between the tyrosine residue of TOP1 and the 3'-end of the DNA.[5] By inhibiting TDP1, thieno[2,3-b]pyridine analogs prevent the repair of topotecan-induced DNA damage, leading to an accumulation of DNA breaks and enhanced cancer cell death.[1]
Furthermore, research suggests that the sensitizing effect of thieno[2,3-b]pyridines may not be solely dependent on TDP1 inhibition. Evidence points towards the involvement of a more extensive network of DNA repair pathways, with Poly(ADP-ribose) polymerase 1 (PARP1) being another potential target.[1][6] PARP1 plays a crucial role in the repair of single-strand breaks and is involved in the recruitment of other DNA repair proteins to the site of damage.[7][8] The dual inhibition of TDP1 and PARP1 could therefore lead to a more potent synergistic effect with topotecan.[6][7] The DNA damage response (DDR) network, including the ATM/Chk2 and ATR/Chk1 axes, is also implicated in coordinating DNA repair, cell cycle arrest, and apoptosis in response to topotecan-induced DNA damage.[9][10]
Data Presentation
The following tables summarize the quantitative data for the inhibitory activity of representative thieno[2,3-b]pyridine analogs against TDP1 and their efficacy in sensitizing H460 lung cancer cells to topotecan.
Table 1: TDP1 Inhibitory Activity of Thieno[2,3-b]pyridine Analogs [1]
| Compound ID | IC50 (µM) for TDP1 Inhibition |
| 6j | 16.95 ± 3.40 |
| 7d | 21.92 ± 3.32 |
| Analog 3 | < 50 |
| Analog 4 | < 50 |
| Analog 5 | < 50 |
| 9f | > 50 (48% inhibition at 50 µM) |
Table 2: Cell Proliferation Inhibition in H460 Lung Cancer Cells with Combination Treatment [1]
| Treatment | Cell Proliferation Inhibition (%) |
| Thieno[2,3-b]pyridine analog (1 µM) alone | Minimal |
| Topotecan (25 nM) alone | ~17% |
| Thieno[2,3-b]pyridine analog (1 µM) + Topotecan (25 nM) | Up to 87% |
Note: The specific thieno[2,3-b]pyridine analogs that achieved the highest sensitization are part of ongoing research and are often designated by internal company codes in initial publications.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the sensitization of lung cancer cells to topotecan by thieno[2,3-b]pyridine analogs.
Protocol 1: Cell Culture
-
Cell Line: Human non-small cell lung cancer cell line H460.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Protocol 2: Cell Proliferation Assay (³H-Thymidine Incorporation)[1]
-
Cell Seeding: Seed H460 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Drug Treatment:
-
Prepare stock solutions of thieno[2,3-b]pyridine analogs and topotecan in DMSO.
-
Treat cells with:
-
Vehicle control (DMSO, final concentration ≤ 0.5%).
-
Thieno[2,3-b]pyridine analog alone (e.g., 1 µM).
-
Topotecan alone (e.g., 25 nM).
-
Combination of thieno[2,3-b]pyridine analog and topotecan.
-
-
-
Incubation: Incubate the cells for 48 hours.
-
³H-Thymidine Labeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporation of ³H-thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: TDP1 Inhibition Assay (Fluorescence-Based)[1]
-
Reagents:
-
Recombinant human TDP1 enzyme.
-
Fluorescently labeled DNA substrate (e.g., a single-stranded oligonucleotide with a 3'-tyrosyl adduct and a fluorophore/quencher pair).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
-
Assay Procedure:
-
In a 96-well plate, add the TDP1 enzyme to the assay buffer.
-
Add the thieno[2,3-b]pyridine analog at various concentrations.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent DNA substrate.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the tyrosyl adduct by TDP1 separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed H460 cells in a 6-well plate and treat with the compounds as described in Protocol 2 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat H460 cells as described in Protocol 2 for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logic
Conclusion
Thieno[2,3-b]pyridine analogs represent a promising class of compounds for overcoming topotecan resistance in lung cancer. Their ability to inhibit DNA repair pathways, particularly TDP1 and potentially PARP1, leads to a synergistic enhancement of topotecan's cytotoxic effects. The protocols and data presented here provide a framework for researchers to further investigate and develop these compounds as valuable additions to the arsenal of lung cancer therapies. Further studies are warranted to fully elucidate the complex molecular mechanisms underlying this sensitization and to identify the most potent and clinically viable thieno[2,3-b]pyridine analogs.
References
- 1. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DrugCombo: an informatics bridge for anticancer drug combination Phase I trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Topotecan in Non-Small Cell Lung Cancer: A Review of Literature | Vennepureddy | World Journal of Oncology [wjon.org]
- 5. researchgate.net [researchgate.net]
- 6. PARP1-TDP1 coupling for the repair of topoisomerase I-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Role of Topotecan in Non-Small Cell Lung Cancer: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM- and ATR-mediated response to DNA damage induced by a novel camptothecin, ST1968 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[2,3-b]pyridin-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thieno[2,3-b]pyridin-2-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
Issue 1: Low or No Yield of Thieno[2,3-b]pyridine Core Structure
-
Question: I am attempting to synthesize the thieno[2,3-b]pyridine core via the reaction of a 2-chloronicotinonitrile derivative with a sulfur-containing nucleophile, but I am getting a low yield or no desired product. What are the common causes and solutions?
-
Answer: Low yields in the formation of the thieno[2,3-b]pyridine core are often related to the reaction conditions. Here are some common factors to consider:
-
Base Selection: The choice of base is critical for the Thorpe-Ziegler cyclization. Stronger bases are often required for efficient cyclization. If you are using a weak base like sodium carbonate or triethylamine and observing poor results, consider switching to a stronger base such as sodium ethoxide, potassium hydroxide, or sodium hydride.[1][2]
-
Solvent: The reaction solvent can significantly influence the outcome. Protic solvents like ethanol are commonly used, but in some cases, aprotic polar solvents like DMF or dioxane may improve the yield.[1]
-
Temperature: Ensure the reaction is conducted at the optimal temperature. Many of these cyclizations require heating or refluxing to proceed to completion.[1][3]
-
Reaction Time: The reaction may require a longer time to complete. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
-
Starting Material Quality: Impurities in the starting 2-chloronicotinonitrile or the sulfur nucleophile can interfere with the reaction. Ensure your starting materials are of high purity.
-
Issue 2: Incomplete Reduction of the Aldehyde or Ester to the Alcohol
-
Question: I am trying to reduce Thieno[2,3-b]pyridine-2-carboxaldehyde or a corresponding ester to this compound, but the reaction is incomplete. How can I drive the reaction to completion?
-
Answer: Incomplete reduction can be due to several factors:
-
Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride reductions of aldehydes, a slight excess is typically sufficient.[4] For lithium aluminum hydride (LAH) reductions of esters, a larger excess may be necessary.[5][6]
-
Reaction Temperature: While sodium borohydride reductions are often carried out at room temperature or 0 °C, LAH reductions may require refluxing in an appropriate solvent like THF to go to completion.
-
Reaction Time: Allow sufficient time for the reaction to complete. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quality of Reducing Agent: Reducing agents like LAH are sensitive to moisture. Ensure you are using a fresh, dry batch of the reagent.
-
Work-up Procedure: Improper work-up can lead to the decomposition of the product or incomplete isolation. For LAH reactions, a careful quenching procedure (e.g., Fieser work-up) is crucial to avoid the formation of emulsions and ensure efficient product extraction.[7][8]
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation during my synthesis. What are the common side products and how can I minimize them?
-
Answer: Side product formation is a common challenge. Here are some possibilities:
-
In Thieno[2,3-b]pyridine Core Formation:
-
Dimerization or Polymerization: This can occur if the reaction conditions are too harsh. Consider lowering the reaction temperature or using a less concentrated solution.
-
Hydrolysis of the Nitrile Group: If water is present in the reaction mixture, the nitrile group can be hydrolyzed to a carboxylic acid or amide. Ensure you are using anhydrous solvents and reagents.
-
-
In the Reduction Step:
-
Over-reduction: While less common with sodium borohydride, stronger reducing agents could potentially reduce the pyridine ring, especially under harsh conditions. Use the mildest effective reducing agent and control the reaction temperature.
-
Formation of Alkoxides: During the work-up of LAH reductions, the formation of aluminum and lithium alkoxides can make product isolation difficult. A proper quenching and filtration procedure is essential.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for the synthesis of this compound?
A1: A common and effective two-step synthesis involves:
-
Formation of the Thieno[2,3-b]pyridine core: This is typically achieved through the reaction of a 2-substituted pyridine with a suitable sulfur-containing compound. For example, reacting 2-chloronicotinonitrile with methyl thioglycolate can lead to the formation of a thieno[2,3-b]pyridine with a carboxylate group at the 2-position.
-
Reduction to the alcohol: The resulting ester or the corresponding carboxylic acid (after hydrolysis) can be reduced to this compound. A direct method involves the reduction of Thieno[2,3-b]pyridine-2-carboxaldehyde with sodium borohydride in ethanol.[4]
Q2: What are the key safety precautions to take when working with reagents like lithium aluminum hydride (LAH)?
A2: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.[9][10] Key safety precautions include:
-
Always handle LAH in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and glassware.
-
Add LAH slowly and in portions to the reaction mixture.
-
Quench the reaction carefully at a low temperature (e.g., 0 °C) by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by water or an aqueous acid or base solution.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of any remaining impurities. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-b]pyridine-2-carboxylic acid
This protocol describes the hydrolysis of methyl thieno[2,3-b]pyridine-2-carboxylate to the corresponding carboxylic acid.
-
Materials:
-
Methyl thieno[2,3-b]pyridine-2-carboxylate
-
Methanol
-
Water
-
2N Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve methyl thieno[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.
-
At room temperature, add 2N sodium hydroxide solution dropwise.
-
Stir the reaction mixture for 24 hours.
-
Concentrate the mixture under vacuum to remove most of the solvent.
-
Add water to dissolve the residue.
-
Acidify the solution to pH 4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the white precipitate of thieno[2,3-b]pyridine-2-carboxylic acid by filtration.[11]
-
Protocol 2: Synthesis of this compound via Aldehyde Reduction
This protocol details the reduction of thieno[2,3-b]pyridine-2-carboxaldehyde to the target alcohol.
-
Materials:
-
Thieno[2,3-b]pyridine-2-carboxaldehyde
-
Ethanol
-
Sodium borohydride
-
Methylene chloride
-
Water
-
-
Procedure:
-
Dissolve Thieno[2,3-b]pyridine-2-carboxaldehyde (1.63 g) in ethanol (20 ml).
-
Add sodium borohydride (0.19 g) to the solution.
-
Stir the solution for 30 minutes at room temperature.
-
Evaporate the solution to dryness.
-
Extract the residue with methylene chloride (50 ml).
-
Wash the organic extract with water (2 x 25 ml).
-
Dry the organic layer and evaporate the solvent to obtain this compound as an amber oil.[4]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Thieno[2,3-b]pyridine Synthesis
| Starting Materials | Base | Solvent | Temperature | Yield | Reference |
| 2-Chloronicotinonitrile, Methyl thioglycolate | Sodium Ethoxide | Ethanol | Reflux | Good | [1] |
| 2-Mercaptonicotinonitrile, Chloroacetonitrile | Sodium Ethoxide | Ethanol | Reflux | Good | [3] |
| 2-Mercaptopyridine-3-carbonitrile, α-halo ketone | Sodium Alkoxide | N/A | Room Temp. | Excellent | [2] |
| 3-(Arylethynyl)-2-(alkylthio)pyridines | - | Ethanol | Reflux | 57-99% | [12] |
Table 2: Conditions for the Reduction of Thieno[2,3-b]pyridine-2-carboxaldehyde
| Starting Material | Reducing Agent | Solvent | Time | Yield | Reference |
| Thieno[2,3-b]pyridine-2-carboxaldehyde | Sodium borohydride | Ethanol | 30 min | Not specified, but product obtained | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. adichemistry.com [adichemistry.com]
- 10. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 11. THIENO[2,3-B]PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Improving the yield and purity of Thieno[2,3-b]pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Thieno[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Thieno[2,3-b]pyridines?
A1: The most prevalent methods for synthesizing the Thieno[2,3-b]pyridine core involve the annulation of a thiophene ring onto a pyridine precursor. Two highly utilized approaches are:
-
Thorpe-Ziegler Cyclization: This method typically starts from 3-cyanopyridine-2(1H)-thiones, which are S-alkylated with agents containing an active methylene group. The subsequent intramolecular cyclization of the intermediate yields 3-aminothieno[2,3-b]pyridines.[1] This can often be performed as a one-pot synthesis, which can lead to higher yields.[1]
-
Gewald Reaction Modification: A variation of the Gewald reaction can be employed, starting from appropriate pyridine derivatives to construct the fused thiophene ring.
-
From 2-chloronicotinonitriles: These compounds can react with various mercaptans to form intermediates that subsequently cyclize to the Thieno[2,3-b]pyridine system.[1]
Q2: My Thieno[2,3-b]pyridine synthesis is resulting in a low yield. What are the potential causes?
A2: Low yields in Thieno[2,3-b]pyridine synthesis can stem from several factors:
-
Suboptimal Base: The choice and amount of base are critical. Stronger bases like sodium ethoxide are often required for efficient cyclization, whereas weaker bases like sodium carbonate or triethylamine may be insufficient, leading to incomplete reactions or the formation of complex product mixtures.[1]
-
Side Reactions: The formation of byproducts, such as 2-ethoxynicotinonitriles when using sodium ethoxide in ethanol, can consume starting materials and reduce the yield of the desired product.[1]
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. For instance, in some protocols, maintaining a low temperature (0–5 °C) during the initial steps can minimize side reactions.[2]
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields. Ensure all reactants are of high purity.
-
Atmospheric Conditions: For some reactions, particularly those involving sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.
Q3: I am observing a complex mixture of products in my reaction. How can I improve the purity?
A3: Improving the purity of your product mixture can be achieved by:
-
Optimizing the Base and Solvent System: The choice of base and solvent significantly influences the reaction pathway. For example, using sodium ethoxide in ethanol can sometimes lead to solvolysis byproducts.[1] Exploring different base-solvent combinations, such as NaH in anhydrous DMF, may provide a cleaner reaction profile.[2]
-
Controlling Reaction Temperature: Gradual addition of reagents and maintaining a consistent, optimal temperature throughout the reaction can help to suppress the formation of side products.
-
Purification Method: Post-reaction purification is crucial. Column chromatography is a common and effective method for separating the desired Thieno[2,3-b]pyridine from byproducts. The choice of eluent system should be optimized for the specific compound. Recrystallization is another powerful technique for purifying solid products.
-
Stepwise vs. One-Pot: While one-pot syntheses can be more efficient, a stepwise approach with isolation and purification of intermediates can sometimes provide better control over the reaction and result in a purer final product.[1]
Q4: Are there any specific safety precautions I should take when working with reagents for Thieno[2,3-b]pyridine synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Sodium Hydride (NaH) and other Strong Bases: These are highly reactive and flammable. They should be handled under an inert atmosphere and away from any sources of moisture.
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Organic Solvents (DMF, Ethanol, etc.): Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.
-
Cyanide-containing Compounds: When working with starting materials like 3-cyanopyridine-2(1H)-thiones, be aware of the potential hazards associated with cyanide groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base for cyclization. | Switch to a stronger base like sodium ethoxide or sodium hydride.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the reaction progress by TLC. | |
| Deactivated starting material. | Check the purity of starting materials. Consider re-purifying if necessary. | |
| Formation of Multiple Products | Use of a nucleophilic base in a corresponding protic solvent (e.g., EtONa in EtOH) leading to solvolysis. | Consider using a non-nucleophilic base like NaH or t-BuONa in an aprotic solvent like DMF or THF.[2] |
| Reaction temperature is too high, promoting side reactions. | Lower the reaction temperature and extend the reaction time. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent. | Modify the workup procedure, for example, by using a different extraction solvent or by precipitating the product. |
| Product is an oil and does not crystallize. | Attempt purification by column chromatography. If a solid is desired, try co-evaporation with a non-polar solvent or trituration. | |
| Inconsistent Yields | Reaction is sensitive to atmospheric moisture or oxygen. | Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
| Variability in the quality of reagents. | Use reagents from a reliable source and from the same batch for a series of reactions to ensure consistency. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminothieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
This protocol is a generalized procedure based on the reaction of 3-cyanopyridine-2(1H)-thiones with α-halo ketones.
Materials:
-
Substituted 3-cyanopyridine-2(1H)-thione
-
α-Bromoalkyl ketone
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Dissolve the 3-cyanopyridine-2(1H)-thione in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the α-bromoalkyl ketone to the solution.
-
Add a slight excess of the base (e.g., KOH or K₂CO₃) to the reaction mixture.
-
Reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Protocol 2: One-Pot Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol describes a one-pot synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides.[3][4]
Materials:
-
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
N-aryl-2-chloroacetamide
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Dimethylformamide (DMF)
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF.
-
To this mixture, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).
-
Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.
-
Add another portion of 10% aqueous KOH solution (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Data Summary
Table 1: Comparison of Reaction Conditions for Thieno[2,3-b]pyridine Synthesis
| Starting Material | Reagents | Base | Solvent | Temperature | Yield (%) | Reference |
| 3-Cyanopyridine-2(1H)-thiones | α-Halo ketones | KOH or K₂CO₃ | Ethanol | Reflux | Moderate to Good | [1] |
| 2-Chloronicotinonitriles | Thioglycolates | Sodium Ethoxide | Ethanol | Reflux | Varies | [1] |
| 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-aryl-2-chloroacetamide | aq. KOH | DMF | Room Temp. | 43-64 | [3][4] |
| 3-cyanopyridine-2(1H)-thiones | Chloroacetonitrile | Sodium Ethoxide | Ethanol | Reflux | Good | [5] |
Visualizations
Caption: General experimental workflow for the synthesis of Thieno[2,3-b]pyridines.
Caption: Troubleshooting logic for addressing low yield and purity issues.
References
Technical Support Center: Synthesis of Thienopyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thienopyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing thienopyridine cores?
The synthesis of thienopyridines, which are crucial scaffolds in medicinal chemistry, can be approached through several key strategies. The most prevalent methods include the Gewald reaction, Friedländer annulation, and various transition-metal-catalyzed cross-coupling reactions. Each of these methods offers distinct advantages and is suited for different substitution patterns on the final thienopyridine ring system. The choice of synthetic route often depends on the availability of starting materials and the desired regiochemistry of the final product.
Q2: I am observing poor regioselectivity during the functionalization of my thienopyridine. How can I control it?
Achieving the desired regioselectivity is a frequent challenge in thienopyridine synthesis. The electronic nature of the existing substituents on the ring significantly directs the position of incoming groups. For electrophilic substitutions, the electron-rich thiophene ring is generally more reactive. To control regioselectivity, consider the following:
-
Directing Groups: Utilize existing functional groups that can direct incoming substituents to the desired position.
-
Protecting Groups: Temporarily block more reactive sites with protecting groups to force the reaction to occur at the intended position.
-
Metalation: Directed ortho-metalation (DoM) can be a powerful tool to achieve site-selective functionalization.
Q3: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Low yields in thienopyridine synthesis can stem from several factors. Common culprits include incomplete reactions, the formation of side products, and degradation of starting materials or products. To enhance your yields, investigate the following:
-
Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and solvent.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents, as impurities can interfere with the reaction.
-
Atmosphere Control: Many organometallic reagents and intermediates in thienopyridine synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
Troubleshooting Guides
Problem 1: Difficulty in Purification of the Final Compound
Symptoms:
-
Multiple spots on TLC even after column chromatography.
-
Broad peaks in NMR spectra.
-
Inconsistent melting point.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of hard-to-separate isomers | Optimize the regioselectivity of the reaction (see FAQ 2). Consider using a different synthetic route that favors the formation of the desired isomer. |
| Presence of persistent impurities | Re-evaluate the purification technique. Techniques like preparative HPLC or crystallization might be necessary. It can also be beneficial to purify the intermediates at each step of the synthesis. |
| Decomposition on silica gel | Use a different stationary phase for chromatography (e.g., alumina) or switch to a non-chromatographic purification method like recrystallization or distillation. |
Problem 2: Unwanted Side Reactions
Symptoms:
-
Appearance of unexpected peaks in analytical data (NMR, LC-MS).
-
Isolation of products with incorrect molecular weights.
Possible Causes & Solutions:
| Cause | Solution |
| Over-alkylation/acylation | Use a stoichiometric amount of the alkylating/acylating agent. The reaction can be run at a lower temperature to reduce the rate of multiple additions. |
| Unintended cyclization | Modify the substrate to disfavor the unwanted cyclization pathway. Altering the reaction conditions, such as the choice of solvent or catalyst, can also influence the reaction outcome. |
| Homocoupling of reagents | In cross-coupling reactions, ensure the catalyst is active and the reaction conditions are optimized to favor the cross-coupling pathway over homocoupling. |
Experimental Protocols
Key Experiment: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki cross-coupling reaction to introduce an aryl group onto a brominated thienopyridine.
Materials:
-
Bromothienopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the bromothienopyridine, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Troubleshooting Suzuki Cross-Coupling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. |
| Poor quality of boronic acid | Check the purity of the boronic acid; it can degrade upon storage. | |
| Homocoupling of boronic acid | Reaction conditions favor homocoupling | Lower the reaction temperature or use a different palladium ligand. |
| Debromination of starting material | Presence of a hydrogen source | Ensure anhydrous conditions and use a non-protic solvent. |
Visualizations
Navigating the Challenges of Thieno[2,3-b]pyridin-2-ylmethanol: A Technical Support Guide
For researchers and drug development professionals working with thieno[2,3-b]pyridin-2-ylmethanol, encountering solubility and stability hurdles can be a significant bottleneck. This technical support center provides troubleshooting guidance and frequently asked questions to address common experimental challenges. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages information on the broader thienopyridine class to offer practical solutions and preventative measures.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low or Inconsistent Aqueous Solubility
-
Question: My this compound is poorly soluble in aqueous buffers, leading to unreliable results in biological assays. What can I do?
-
Answer: Poor aqueous solubility is a known challenge for many thienopyridine derivatives.[1] Here are several strategies you can employ:
-
Co-solvents: Try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before adding it to your aqueous buffer.[2] Be sure to include a vehicle control in your experiments to account for any effects of the solvent.
-
pH Adjustment: The pyridine nitrogen in the thieno[2,3-b]pyridine ring system can be protonated. Experiment with adjusting the pH of your buffer to see if the solubility of your compound, which is a weak base, can be improved at a lower pH.
-
Solubilizing Agents: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve the solubility of other thieno[2,3-b]pyridines for in vivo studies.[1] You could also explore the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68.
-
Salt Forms: If you have the flexibility to modify the compound, preparing a salt form (e.g., hydrochloride or mesylate) can significantly enhance aqueous solubility.
-
Issue 2: Compound Precipitation in Assays
-
Question: My compound precipitates out of solution during my cell-based or biochemical assay. How can I prevent this?
-
Answer: This is often a consequence of poor kinetic solubility.
-
Lower the Concentration: The most straightforward solution is to work at a lower, sub-saturating concentration of the compound.
-
Increase Solubilizer Concentration: If you are using a co-solvent or solubilizing agent, you may need to optimize its concentration.
-
Pre-warming Solutions: Gently warming your assay medium and compound stock solution before mixing can sometimes help maintain solubility.
-
Serum in Media: For cell-based assays, the presence of serum proteins can sometimes help to stabilize a compound in solution. Consider if your assay conditions can tolerate the presence of serum.
-
Issue 3: Suspected Compound Degradation
-
Question: I am observing a loss of compound potency or the appearance of unexpected peaks in my HPLC analysis over time. How can I investigate and mitigate potential degradation?
-
Answer: Thienopyridine derivatives can be susceptible to oxidative degradation.[3][4][5]
-
Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies.[6][7] This involves exposing the compound to stress conditions such as acid, base, oxidation (e.g., with H₂O₂), heat, and light. Analysis by a stability-indicating HPLC method will help identify degradation products and the conditions that cause them.
-
Storage Conditions: Based on the results of forced degradation studies, optimize your storage conditions. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. For solid compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solutions, provided it does not interfere with your assay.
-
Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of any potential instability.
-
Frequently Asked Questions (FAQs)
Solubility
-
Q1: What is the expected aqueous solubility of this compound?
-
Q2: In which organic solvents is this compound likely to be soluble?
-
A2: Based on the general properties of similar heterocyclic compounds, it is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol.[2]
-
-
Q3: How can I determine the thermodynamic solubility of my compound?
-
A3: A common method is the shake-flask method. An excess of the solid compound is agitated in the solvent of interest until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV.
-
Stability
-
Q4: What are the likely degradation pathways for this compound?
-
Q5: How can I develop a stability-indicating HPLC method?
-
A5: A stability-indicating method is one that can separate the intact drug from its degradation products. To develop such a method, you will need to analyze samples from forced degradation studies. The method (typically reverse-phase HPLC with UV detection) should be optimized (e.g., by adjusting the mobile phase composition, gradient, and column chemistry) to achieve baseline separation of the parent peak from all degradation product peaks.
-
-
Q6: Are there any known incompatibilities of thienopyridines with common excipients?
-
A6: While specific incompatibilities for this compound are not documented, studies on clopidogrel have shown that the nature of the main degradants was not significantly affected by the presence of common excipients during forced mechanochemical oxidative degradation.[3][4][8] However, it is always good practice to perform compatibility studies with your specific formulation components.
-
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following tables provide an illustrative summary based on data for related thienopyridine compounds to guide your experimental design.
Table 1: Illustrative Solubility of Thienopyridine Analogs in Various Solvents
| Solvent | Expected Solubility Range | Reference Compound Example |
| Water (pH 7.4) | Very Low (~1-10 µg/mL) | Ticlopidine[9] |
| PBS (pH 7.2) | Low (~0.1 mg/mL) | Ticlopidine Hydrochloride[2] |
| DMSO | High (>10 mg/mL) | Ticlopidine Hydrochloride[2] |
| DMF | High (>10 mg/mL) | Ticlopidine Hydrochloride[2] |
| Ethanol | Low (~0.5 mg/mL) | Ticlopidine Hydrochloride[2] |
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of labile groups (if present) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Hydrolysis of labile groups (if present) |
| Oxidation | 3% H₂O₂, RT, 24h | N-oxidation, S-oxidation, hydroxylation |
| Thermal | 80°C, 48h (solid and solution) | Thermally induced degradation |
| Photochemical | UV (254 nm) and Vis light, 24h | Photolytic degradation |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using HPLC-UV
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Calibration Curve: Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
Assay Plate Preparation: Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a 96-well plate. This gives a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Analysis: Analyze the filtrate by HPLC-UV.
-
Quantification: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies). For solid-state studies, weigh a small amount of the compound into vials.
-
Stress Application:
-
Hydrolysis: Incubate the acidic and basic solutions at 60°C.
-
Oxidation: Keep the H₂O₂ solution at room temperature.
-
Thermal: Place the aqueous solution and solid samples in an oven at 80°C.
-
Photolytic: Expose the aqueous solution and solid samples to UV and visible light in a photostability chamber.
-
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify the number and relative abundance of degradation products.
Visualizations
Caption: Experimental workflows for solubility and stability assessment.
Caption: Potential oxidative degradation pathways for this compound.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[2,3-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of Thieno[2,3-b]pyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Thieno[2,3-b]pyridines, offering potential causes and solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low or No Yield of Thieno[2,3-b]pyridine | - Incomplete Thorpe-Ziegler cyclization.[1] - Use of a weak base. - Unfavorable reaction temperature. | - Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Sodium tert-butoxide (t-BuONa).[1] - Optimize the reaction temperature; gradual heating might be beneficial. - Ensure anhydrous reaction conditions. |
| TR-02 | Formation of a Significant Amount of 2-Alkoxynicotinonitrile Side Product | - Use of alkoxide bases (e.g., Sodium Ethoxide) in an alcohol solvent, leading to a competitive solvolysis reaction. | - Replace the alkoxide base with a non-nucleophilic base like NaH or t-BuONa.[1] - If an alkoxide must be used, minimize reaction time and temperature. - Use a non-alcoholic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). |
| TR-03 | Isolation of Uncyclized Intermediates (e.g., Enaminonitriles) | - Insufficiently strong base to facilitate the final intramolecular cyclization. - Reaction temperature is too low or reaction time is too short. | - Increase the strength of the base (e.g., from potassium carbonate to sodium ethoxide or sodium hydride). - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC to ensure the disappearance of the intermediate. |
| TR-04 | Formation of an Unexpected Dimerized Product | - Oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can be influenced by the solvent and oxidizing agents present. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. - Degas solvents prior to use. - If oxidation is suspected, consider the addition of a mild reducing agent during workup. - Altering the solvent system may change the reaction pathway and prevent dimerization. |
| TR-05 | Complex Mixture of Products with Difficult Purification | - Use of weaker bases in Thorpe-Ziegler cyclization can lead to multiple side products. - In the Gewald reaction, dimerization of the ylide intermediate can occur. | - For Thorpe-Ziegler, utilize a strong, non-nucleophilic base and control the temperature carefully (e.g., 0-5 °C).[1] - For the Gewald reaction, ensure slow addition of the base and maintain a consistent temperature to favor the desired intramolecular cyclization over intermolecular dimerization. - Employ column chromatography with a carefully selected solvent gradient for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of the Thorpe-Ziegler cyclization in Thieno[2,3-b]pyridine synthesis?
A1: The most frequent issue is the use of a base that is not strong enough to deprotonate the methylene group adjacent to the electron-withdrawing group, which is essential for the intramolecular cyclization. Using weaker bases like sodium carbonate or triethylamine can result in low yields or a complex mixture of products.[1] It is often recommended to use stronger, non-nucleophilic bases such as sodium hydride (NaH) or sodium tert-butoxide (t-BuONa) in an anhydrous aprotic solvent like DMF or THF.
Q2: I have isolated a significant amount of a 2-ethoxynicotinonitrile. How can I avoid this side product?
A2: The formation of 2-ethoxynicotinonitrile is a common side reaction when using sodium ethoxide in ethanol. This occurs via a nucleophilic substitution of the leaving group on the pyridine ring by the ethoxide. To prevent this, you can switch to a non-nucleophilic base like sodium hydride (NaH) in a solvent such as anhydrous DMF. If sodium ethoxide must be used, minimizing the reaction temperature and time can help to reduce the formation of this byproduct.
Q3: My reaction has stalled at the uncyclized intermediate stage. What should I do?
A3: If you have isolated the uncyclized S-alkylated intermediate, you can often force the cyclization to completion by treating it with a stronger base and/or increasing the reaction temperature. For example, if you used potassium carbonate initially, you could re-subject the isolated intermediate to reaction conditions with sodium hydride in DMF. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q4: I have observed the formation of a higher molecular weight product that I suspect is a dimer. How can I prevent this?
A4: The formation of oxidative dimers has been reported, particularly with 3-aminothieno[2,3-b]pyridine-2-carboxamides. This can be influenced by the presence of air (oxygen) and the choice of solvent. To minimize this, it is advisable to perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents.
Q5: What is a good starting point for purifying my crude Thieno[2,3-b]pyridine product?
A5: Purification can often be achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, isopropanol, or ethyl acetate. For column chromatography, a silica gel stationary phase is typically used. The mobile phase can be a gradient of ethyl acetate in hexane or dichloromethane in methanol, depending on the polarity of your specific compound. It is recommended to first perform a small-scale TLC analysis to determine the optimal solvent system for separation.
Key Experimental Protocols
Protocol 1: Minimizing 2-Alkoxynicotinonitrile Formation in Thorpe-Ziegler Cyclization
This protocol is designed to favor the intramolecular cyclization over the competing solvolysis side reaction.
-
Reagents and Materials:
-
2-Chloro-3-cyanopyridine derivative
-
Appropriate thiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (for washing NaH)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the required amount of sodium hydride.
-
Wash the sodium hydride with anhydrous diethyl ether (2-3 times) to remove the mineral oil, then carefully remove the ether via cannula.
-
Add anhydrous DMF to the flask to create a suspension of sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol in anhydrous DMF to the NaH suspension. Stir for 20-30 minutes at 0 °C to form the sodium thiolate.
-
To this mixture, add a solution of the 2-chloro-3-cyanopyridine derivative in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: High-Yield Gewald Synthesis of a 2-Aminothiophene Precursor
This protocol provides a general procedure for the Gewald reaction, which is a common first step in many Thieno[2,3-b]pyridine syntheses.
-
Reagents and Materials:
-
A ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or piperidine)
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Add the basic catalyst (0.1-0.5 equivalents) to the mixture.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and stir.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Data Summary
Table 1: Comparison of Bases in Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield of Desired Product | Notes on Side Products |
| Sodium Ethoxide | Ethanol | Reflux | Moderate to Good | Significant formation of 2-ethoxynicotinonitrile can occur. |
| Potassium Carbonate | DMF | 80-100 | Low to Moderate | Often results in incomplete reaction and a mixture of products. |
| Sodium Hydride | Anhydrous DMF | 0 to RT | Good to Excellent | Minimizes nucleophilic side reactions. Requires anhydrous conditions.[1] |
| Sodium tert-butoxide | Anhydrous THF | 0 to RT | Good to Excellent | A good alternative to NaH for minimizing side reactions.[1] |
Visualizations
Caption: A typical two-step workflow for the synthesis of Thieno[2,3-b]pyridines.
Caption: A troubleshooting decision tree for common issues in Thieno[2,3-b]pyridine synthesis.
References
Technical Support Center: Purification of Thieno[2,3-b]pyridin-2-ylmethanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thieno[2,3-b]pyridin-2-ylmethanol derivatives. The following information addresses common issues encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a purification strategy for my crude this compound derivative?
The initial step is to assess the crude product. Analyze a small sample by Thin Layer Chromatography (TLC) to determine the number of components and the relative polarity of your target compound versus impurities. It is also helpful to obtain a proton NMR (¹H-NMR) spectrum of the crude material to identify the presence of starting materials or major by-products. The physical state of the crude product (solid vs. oil) will also guide your choice between recrystallization and chromatography.
Q2: My this compound derivative is a solid. Should I use recrystallization or column chromatography?
For solid materials, recrystallization is often the more efficient and scalable method of purification. It is the preferred first choice if a suitable solvent can be found. Column chromatography should be considered if:
-
Recrystallization fails to remove impurities effectively (e.g., isomers with similar solubility).
-
The crude product contains multiple components with close polarities.
-
The product is an oil or a low-melting solid.
Q3: How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Impurities, on the other hand, should either be completely soluble or completely insoluble at all temperatures. For polar, aromatic compounds like thienopyridine derivatives, polar solvents are often a good starting point.[2] Common solvents mentioned for the recrystallization of various thieno[2,3-b]pyridine derivatives include Dioxane and Dimethylformamide (DMF).[3]
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent and separates as an insoluble liquid upon cooling because its melting point is lower than the solution's temperature.[1][4] To resolve this:
-
Reheat the solution to re-dissolve the oil.[1]
-
Add a small amount of additional "good" solvent to increase the volume and lower the saturation point.[1][5]
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the issue persists, consider using a solvent system with a lower boiling point.[4]
Q5: No crystals are forming, even after my solution has cooled completely. How can I induce crystallization?
If crystals do not form spontaneously, the solution may be too dilute or supersaturation has not been achieved. You can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[1]
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[1]
-
Reduce Solvent Volume: If you have used too much solvent, you may need to gently heat the solution to evaporate a portion of the solvent and re-cool.[1][5]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility.[4]
Q6: My yield after recrystallization is very low. What went wrong?
A low yield (e.g., less than 50%) can be due to several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of the product remains dissolved in the mother liquor.[4][5] You can test the mother liquor by evaporating a small amount on a watch glass to see if a large residue remains. If so, you may be able to recover more product by concentrating the mother liquor.
-
Premature crystallization: The compound may have crystallized out during a hot filtration step. Ensure all glassware is kept hot during this process.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.[4]
Data Presentation
Table 1: Common Solvents for Recrystallization of Thieno[2,3-b]pyridine Derivatives and Analogs
| Solvent | Boiling Point (°C) | Polarity | Notes & Typical Use |
| Dioxane | 101 | Low | Reported for recrystallizing various substituted thieno[2,3-b]pyridines.[3] |
| Dimethylformamide (DMF) | 153 | High | Used for less soluble, polar thieno[2,3-b]pyridine derivatives.[3] |
| Ethanol (EtOH) | 78 | High | A common solvent for moderately polar organic compounds. |
| Methanol (MeOH) | 65 | High | Good for more polar compounds; high solubility may lead to lower yields.[2] |
| Ethyl Acetate (EtOAc) / Hexane | 77 / 69 | Medium / Non-polar | A common two-solvent system for compounds with intermediate polarity. |
| Dichloromethane (DCM) / Hexane | 40 / 69 | Medium / Non-polar | Useful for less polar compounds; DCM's volatility can make it tricky. |
Table 2: Example Column Chromatography Conditions for Thienopyridine Derivatives
| Stationary Phase | Mobile Phase (Eluent System) | Compound Type |
| Silica Gel | 10% Ethyl Acetate in n-Hexane | Intermediate for Ticlopidine (a thienopyridine drug).[6] |
| Silica Gel | 25% Ether in Petroleum Ether | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate. |
| Silica Gel | 40% Ether in Petroleum Ether | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate. |
| Silica Gel | Pentane/CH₂Cl₂/NEt₃ (93:5:2) | Ticlopidine final purification.[6] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: Choose a suitable solvent using the criteria in the FAQs and Table 1. Test solubility with a small amount of crude material in a test tube.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling (using a steam bath or hot plate) while stirring.
-
Add More Solvent: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is common). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound derivative.
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low In Vitro Efficacy of Thieno[2,3-b]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro efficacy with Thieno[2,3-b]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My Thieno[2,3-b]pyridine compound shows low to no activity in my cell-based assay. What are the common initial troubleshooting steps?
A1: Low in vitro efficacy of Thieno[2,3-b]pyridine compounds can stem from several factors. A logical troubleshooting workflow can help identify the root cause. Start by verifying the compound's integrity and concentration. Then, assess its solubility in your assay medium. It is also crucial to ensure the chosen cell line is appropriate and healthy, and that the assay conditions are optimal.
dot
Caption: Initial troubleshooting workflow for low in vitro efficacy.
Q2: What are the known molecular targets of Thieno[2,3-b]pyridine compounds?
A2: Thieno[2,3-b]pyridines have been shown to modulate multiple biological targets. Their anti-proliferative effects are not limited to a single pathway. Known targets include Phospholipase C (PLC) isoforms, tyrosyl-DNA phosphodiesterase I (TDP1), the A2A adenosine receptor (A2AAR), copper trafficking protein Atox, and tubulin.[1][2] The promiscuity of these compounds suggests that their activity may be cell-type dependent, based on the expression levels of these various targets.
dot
Caption: Known molecular targets of Thieno[2,3-b]pyridine compounds.
Troubleshooting Guides
Issue 1: Poor Compound Solubility
Poor aqueous solubility is a significant obstacle for the clinical application of Thieno[2,3-b]pyridines and a primary reason for low in vitro efficacy.[1]
Question: My compound precipitates out of the cell culture medium. How can I improve its solubility?
Answer:
-
Co-solvents: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. For some Thieno[2,3-b]pyridine compounds, solubilization using a cyclodextrin (like HP-β CD) has been effective.[1]
-
Formulation Strategies: For preclinical studies, formulating the compound in a polymer matrix to form nanoparticles can significantly enhance solubility and potency.[1]
-
Structural Modification: If you are in the process of synthesizing analogs, consider adding polar functional groups, such as a morpholine moiety, to the molecular scaffold. This has been shown to increase water solubility by several orders of magnitude.[1]
| Compound Type | Modification | Solubility Improvement | Reference |
| Thieno[2,3-b]pyridine | Tethering a morpholine moiety | From 1.2 µg/mL to 1.3 mg/mL | [1] |
| Thieno[2,3-b]pyridine derivative 2 | Loaded into a cholesteryl-poly(allylamine) polymer | Enabled water solubilization | [1] |
Issue 2: Low Cell Permeability
Even if soluble, the compound may not efficiently cross the cell membrane to reach its intracellular target.
Question: I suspect my compound has low cell permeability. How can I investigate and address this?
Answer:
-
In Silico Prediction: Use computational models to predict the physicochemical properties of your compound, such as LogP and polar surface area, which can influence permeability.
-
Permeability Assays: Employ in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to experimentally determine the permeability of your compound.
-
Structural Analogs: Synthesize and test analogs with increased lipophilicity, which can sometimes improve cell penetration. For instance, increasing the size of a cyclo-aliphatic moiety on the thieno[2,3-b]pyridine core has been shown to enhance activity, potentially due to improved membrane interactions.[2][3]
| Compound Series | Observation | Implication | Reference |
| Thieno[2,3-b]pyridines with varying cyclo-aliphatic ring sizes | Most active derivative had a larger cyclooctane moiety | Larger aliphatic systems may be favorable for activity | [2][3] |
Issue 3: Inappropriate Cell Line or Assay System
The choice of cell line and experimental conditions can dramatically impact the observed efficacy.
Question: My compound is active in one cell line but not another. How do I select the right cell line and optimize my assay?
Answer:
-
Target Expression: Verify that the intended molecular target of your Thieno[2,3-b]pyridine compound is expressed in your chosen cell line at sufficient levels.
-
Cell Line Sensitivity: The sensitivity to Thieno[2,3-b]pyridines can vary significantly between cell lines. For example, leukemia cell lines K-562 and SR, and the melanoma cell line MDA-MB-435 have shown particular sensitivity to some derivatives.[1]
-
Assay Duration and Endpoint: The cytotoxic and anti-proliferative effects of these compounds are often time and concentration-dependent.[4][5] Consider extending the treatment duration (e.g., up to 72 hours) and using multiple concentrations to determine the IC50 value accurately.
-
Assay Type: Different assays measure different cellular outcomes. For instance, an MTT assay measures metabolic activity, while a thymidine incorporation assay measures DNA synthesis. The choice of assay should align with the expected mechanism of action of your compound.
| Cell Line | Compound Type | Observed Effect | Reference |
| MDA-MB-231, MCF-7 | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | Cytotoxicity is proportional to concentration and time of treatment | [4] |
| HeLa, SiHa | (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Significant cytotoxicity, with apoptosis as the primary mechanism of cell death | [5] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
dot
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Thieno[2,3-b]pyridine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Seed cells and treat them with the Thieno[2,3-b]pyridine compound or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Thieno[2,3-b]pyridine compounds have been observed to induce G2/M arrest in PC3 prostate cancer cells.[6]
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Thieno[2,3-b]pyridine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Thieno[2,3-b]pyridine-based drugs.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems you might encounter during formulation development and in vitro testing.
Issue 1.1: Poor wetting and dissolution of the raw Thieno[2,3-b]pyridine drug powder in aqueous media.
-
Question: My Thieno[2,3-b]pyridine compound is forming clumps and not dispersing in the dissolution medium. What can I do?
-
Answer: This is a common issue for poorly soluble compounds, often classified as BCS Class II drugs.[1][2] Here are several approaches to improve wettability and dissolution:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.[2] Techniques like jet milling can be employed.
-
Inclusion of Surfactants: Adding a small percentage of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium or the formulation can lower the surface tension and improve wetting.
-
Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly enhance its dissolution rate.[3] (See Section 3 for protocol).
-
pH Modification: For ionizable Thieno[2,3-b]pyridine derivatives, adjusting the pH of the dissolution medium to a point where the drug is more ionized can increase its solubility.
-
Issue 1.2: Inconsistent and low drug release from a solid dispersion formulation.
-
Question: I've prepared a solid dispersion of my Thieno[2,3-b]pyridine drug, but the release profile is erratic and incomplete. What are the possible causes and solutions?
-
Answer: Inconsistent release from solid dispersions can stem from several factors:
-
Drug Recrystallization: The amorphous drug within the dispersion may have recrystallized over time, reducing its dissolution advantage. This can be due to moisture, high temperatures, or an inappropriate drug-to-carrier ratio.
-
Solution: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to check for crystallinity. Consider using a higher concentration of the hydrophilic carrier or adding a crystallization inhibitor.
-
-
Improper Carrier Selection: The chosen hydrophilic carrier may not be suitable for your specific Thieno[2,3-b]pyridine derivative.
-
Solution: Screen a variety of carriers with different properties (e.g., PVP K30, HPMC, Soluplus®). The choice of carrier can significantly impact the stability and dissolution of the solid dispersion.
-
-
Incomplete Solvent Removal (for solvent evaporation method): Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Solution: Ensure your drying process (e.g., vacuum oven, lyophilization) is adequate to remove the solvent to acceptable levels.
-
-
Issue 1.3: Difficulty in achieving a stable nanoparticle suspension.
-
Question: My Thieno[2,3-b]pyridine nanoparticles are aggregating and precipitating out of solution. How can I improve their stability?
-
Answer: Nanoparticle stability is a critical factor for their successful application. Aggregation is often due to high surface energy.
-
Inadequate Stabilization: The concentration or type of stabilizer (e.g., surfactant, polymer) may be insufficient.
-
Solution: Optimize the concentration of the stabilizer. You might also need to screen different stabilizers. For example, Pluronic® F127 or Vitamin E TPGS are commonly used.
-
-
High Drug Loading: Attempting to load too much drug can lead to instability and drug crystallization on the nanoparticle surface.
-
Solution: Prepare nanoparticles with varying drug-to-polymer ratios to find the optimal loading capacity that maintains stability.
-
-
Improper Surface Charge: If the nanoparticles have a low zeta potential (a measure of surface charge), the repulsive forces between them may not be strong enough to prevent aggregation.
-
Solution: Consider using charged polymers or adding charged surfactants to increase the zeta potential. A zeta potential of at least ±30 mV is generally considered indicative of a stable nanosuspension.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low bioavailability of many Thieno[2,3-b]pyridine-based drugs?
A1: The primary reason is often their poor aqueous solubility. Many Thieno[2,3-b]pyridine derivatives are lipophilic molecules, which fall under Class II of the Biopharmaceutics Classification System (BCS), characterized by low solubility and high permeability.[4] This low solubility limits the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What are the most common strategies to enhance the bioavailability of Thieno[2,3-b]pyridine-based drugs?
A2: Several strategies can be employed, broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, enhancing dissolution.[2]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous system.[3] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and cosolvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.
-
-
Chemical Modifications:
-
Prodrugs: Attaching a hydrophilic moiety to the Thieno[2,3-b]pyridine core to improve solubility. This moiety is then cleaved in vivo to release the active drug.
-
Salt Formation: For acidic or basic Thieno[2,3-b]pyridine derivatives, forming a salt can significantly increase solubility.
-
Q3: How do I choose the best bioavailability enhancement strategy for my specific Thieno[2,3-b]pyridine compound?
A3: The optimal strategy depends on the physicochemical properties of your compound:
-
For highly lipophilic and thermostable compounds: Solid dispersion by melt extrusion can be a good option.
-
For thermolabile compounds: Solvent-based methods like spray drying or solvent evaporation for solid dispersions, or nanoprecipitation for nanoparticles, are more suitable.
-
For compounds with specific functional groups: A prodrug approach might be feasible. A preliminary screening of different formulation types at a small scale is highly recommended.
Q4: What in vitro tests are essential to evaluate the potential for enhanced bioavailability?
A4: The most critical in vitro test is the dissolution study . This test measures the rate and extent to which the drug dissolves from its formulation in a simulated gastrointestinal fluid. Comparing the dissolution profile of the enhanced formulation to that of the pure drug provides a strong indication of potential bioavailability improvement. For nanoparticle formulations, particle size analysis and zeta potential measurement are crucial for predicting stability and in vivo behavior.
Section 3: Data Presentation
Table 1: Comparison of Aqueous Solubility of a Thieno[2,3-b]pyridine Derivative and its Modified Analog
| Compound | Molecular Structure Modification | Aqueous Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| Thieno[2,3-b]pyridine Derivative 1 | - | 1.2 | - | Zafar et al., 2018 |
| 1H-pyrrolo[2,3-b]pyridine Derivative 3 | Substitution of sulfur with a nitrogen and addition of a morpholine moiety | 1300 | ~1083 | Zafar et al., 2018 |
Note: This table illustrates the impact of a chemical modification strategy on solubility. Further studies are needed to compare different formulation strategies for various Thieno[2,3-b]pyridine drugs.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a Thieno[2,3-b]pyridine Solid Dispersion by Solvent Evaporation
This protocol provides a general method. The specific drug-to-polymer ratio and solvent should be optimized for your compound.
-
Materials:
-
Thieno[2,3-b]pyridine derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., Methanol, Acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Accurately weigh the Thieno[2,3-b]pyridine drug and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask by vortexing or sonicating until a clear solution is obtained.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Store the final product in a desiccator to prevent moisture absorption.
-
Protocol 4.2: In Vitro Dissolution Testing of Thieno[2,3-b]pyridine Formulations
This protocol describes a standard USP Apparatus II (Paddle) method.
-
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, or simulated intestinal fluid pH 6.8)
-
Syringes with filters (e.g., 0.45 µm)
-
HPLC system for drug quantification
-
-
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).
-
Accurately weigh an amount of the Thieno[2,3-b]pyridine formulation equivalent to a specific dose of the drug.
-
Introduce the formulation into the dissolution vessel.
-
Start the dissolution test and the timer simultaneously.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm syringe filter.
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for drug concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Section 5: Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of Thieno[2,3-b]pyridine drugs.
Caption: Troubleshooting flowchart for poor dissolution of Thieno[2,3-b]pyridine formulations.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
Technical Support Center: Metal-Free Synthesis of Thieno[2,3-b]pyridine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the metal-free synthesis of thieno[2,3-b]pyridine analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of thieno[2,3-b]pyridine analogs via common metal-free methods such as the Thorpe-Ziegler cyclization.
Issue 1: Low or No Product Yield in Thorpe-Ziegler Cyclization
-
Question: I am attempting a Thorpe-Ziegler cyclization of a 2-(cyanomethylthio)nicotinonitrile derivative to synthesize a 3-aminothieno[2,3-b]pyridine, but I am observing very low to no yield of my desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in a Thorpe-Ziegler cyclization for thieno[2,3-b]pyridine synthesis is a common issue that can often be traced back to the reaction conditions, particularly the choice of base and solvent.
-
Inadequate Base Strength: The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular reaction. The crucial step is the deprotonation of the α-carbon to the nitrile group to form a carbanion, which then attacks the nitrile of the pyridine ring. This deprotonation is often the rate-limiting step. If the base used is not strong enough to efficiently generate the carbanion, the reaction will not proceed at a reasonable rate.
-
Recommendation: Switch to a stronger base. While weaker bases like triethylamine or sodium carbonate may be insufficient, stronger bases such as sodium ethoxide (EtONa) or potassium tert-butoxide (t-BuOK) in their respective alcohol solvents are often more effective.[1]
-
-
Sub-optimal Solvent: The choice of solvent can significantly impact the solubility of the substrate and the efficacy of the base.
-
Recommendation: Ensure your starting material is soluble in the chosen solvent. For base-catalyzed reactions, polar aprotic solvents like DMF or DMSO can be effective, as can alcohols when using alkoxide bases. If using an alkoxide, the corresponding alcohol is typically the solvent of choice.
-
-
Presence of Protic Groups: If your substrate contains other acidic protons, such as an NH-group, the base may preferentially deprotonate this site, inhibiting the desired cyclization.[2]
-
Recommendation: Consider protecting any interfering protic functional groups before the cyclization step.
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing the desired thieno[2,3-b]pyridine, but I am also observing significant side products, complicating purification. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products is often dependent on the specific substrates and reaction conditions.
-
Solvolysis: When using strong nucleophilic bases like sodium ethoxide in ethanol, a common side reaction is the nucleophilic substitution of a leaving group on the pyridine ring (e.g., a chloro substituent) with the ethoxide ion, leading to the formation of an ethoxy-substituted pyridine instead of the desired cyclization.[1]
-
Recommendation: To mitigate this, you can try using a non-nucleophilic base of comparable strength, such as potassium tert-butoxide in THF or DMF. Alternatively, using carefully controlled stoichiometric amounts of the base and monitoring the reaction closely can help minimize this side product.
-
-
Dimerization or Polymerization: If the starting materials are not sufficiently dilute, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.
-
Recommendation: Running the reaction at a higher dilution can favor the intramolecular pathway.
-
-
Issue 3: Spontaneous Oxidation of Dihydropyridine Intermediates
-
Question: I am working with a synthetic route that proceeds through a dihydropyridine intermediate. I am observing a mixture of the dihydrothieno[2,3-b]pyridine and the fully aromatized product. How can I control this?
-
Answer: The spontaneous oxidation of dihydropyridine systems by atmospheric oxygen can occur during the reaction or workup.[1] The stability of the dihydropyridine fragment is influenced by the substituents on the pyridine ring and the reaction conditions.[1]
-
Recommendation for selective synthesis: If the dihydro product is desired, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. If the fully aromatized thieno[2,3-b]pyridine is the target, exposure to air or the addition of a mild oxidizing agent after the cyclization may be beneficial to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common metal-free strategies for synthesizing thieno[2,3-b]pyridine analogs?
-
Answer: The most prevalent metal-free methods involve the construction of the thiophene ring onto a pre-existing pyridine core. Key strategies include:
-
Thorpe-Ziegler Cyclization: This involves the intramolecular cyclization of 2-(cyanomethylthio)nicotinonitrile derivatives catalyzed by a base.[1][2]
-
Gewald Reaction followed by Cyclization: The Gewald reaction can be used to synthesize 2-aminothiophene precursors, which are then further elaborated and cyclized to form the fused pyridine ring.[3][4]
-
Multicomponent Reactions: One-pot multicomponent reactions of aldehydes, malononitrile, and a sulfur source can lead to the formation of substituted pyridines that can subsequently cyclize to form the thieno[2,3-b]pyridine core.[5]
-
-
Question: How do I choose the appropriate base for my Thorpe-Ziegler cyclization?
-
Answer: The choice of base is critical for the success of the Thorpe-Ziegler cyclization.[1]
-
Strong Bases are Preferred: Strong bases like sodium ethoxide, potassium tert-butoxide, or potassium hydroxide are generally required to efficiently deprotonate the active methylene group and initiate cyclization.[1]
-
Consider Nucleophilicity: If your pyridine precursor has a good leaving group, using a bulky, non-nucleophilic strong base like potassium tert-butoxide can prevent unwanted substitution side products.[1]
-
Solubility: The base and its corresponding salt should be soluble in the reaction medium.
-
-
Question: Are there any safety precautions I should be aware of when running these reactions?
-
Answer: Standard laboratory safety practices should always be followed. Specific considerations for these syntheses include:
-
Cyanide-containing Reagents: Many of the starting materials are nitriles. While generally stable, care should be taken to avoid strongly acidic or basic conditions that could potentially lead to the release of hydrogen cyanide.
-
Strong Bases: Alkali metals, alkoxides, and hydrides are corrosive and react violently with water. They should be handled under an inert atmosphere and with appropriate personal protective equipment.
-
Solvents: Many of the solvents used (e.g., DMF, DMSO) have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) before use.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for representative metal-free syntheses of thieno[2,3-b]pyridine analogs.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-3-cyanopyridine derivative | HSCH₂CO₂Et, EtONa, EtOH, reflux | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivative | Good | [1] |
| 2-(Cyanomethylthio)nicotinonitrile derivative | KOH or t-BuOK, MeOH or DMF | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile derivative | High | [1] |
| 2-Chloronicotinonitrile derivative | HSCH₂CN, Et₃N, MeCN, reflux; then t-BuOK, DMF | 3-Aminothieno[2,3-b]pyridine-2-carbonitrile derivative | High | [1] |
| Aromatic aldehyde, acetophenone, cyanothioacetamide | Alkylating agent, alkali in DMF | 3,6-Diamino-5-cyanothieno[2,3-b]pyridine derivative | N/A | [5] |
| 2-Aminothiophene-3-carboxylate ester derivative | Thermally promoted elimination/decarboxylation followed by nucleophilic cyclization | 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile derivative | Good | [6] |
Experimental Protocols
Protocol 1: Metal-Free Synthesis of 3-Aminothieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization
This protocol is a general guideline based on the Thorpe-Ziegler cyclization approach.[1]
Materials:
-
Substituted 2-(cyanomethylthio)nicotinonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the substituted 2-(cyanomethylthio)nicotinonitrile (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of ammonium chloride and ice.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-aminothieno[2,3-b]pyridine-2-carbonitrile.
Visualizations
Caption: General experimental workflow for metal-free synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Scale-up Synthesis of Thieno[2,3-b]pyridin-2-ylmethanol for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Thieno[2,3-b]pyridin-2-ylmethanol for preclinical studies. It provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during production.
I. Synthetic Pathway Overview
The recommended scalable synthesis of this compound is a three-step process commencing with the readily available 2-chloronicotinonitrile. The pathway involves:
-
Gewald Reaction: A one-pot, three-component reaction to construct the core thieno[2,3-b]pyridine scaffold, yielding Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
-
Deamination: Removal of the 3-amino group via a Sandmeyer-type reaction to produce Ethyl thieno[2,3-b]pyridine-2-carboxylate.
-
Reduction: Reduction of the ethyl ester to the target primary alcohol, this compound.
Caption: Synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
This step utilizes a modified Gewald reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinonitrile | 138.56 | 50.0 g | 0.361 |
| Ethyl thioglycolate | 120.17 | 47.7 g (43.4 mL) | 0.397 |
| Triethylamine (TEA) | 101.19 | 40.2 g (55.4 mL) | 0.397 |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloronicotinonitrile (50.0 g, 0.361 mol) and ethanol (500 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Add ethyl thioglycolate (47.7 g, 0.397 mol) to the solution.
-
Slowly add triethylamine (40.2 g, 0.397 mol) dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 70-80 g (82-94%) of a yellow solid.
-
Purity (by HPLC): >95%.
Step 2: Synthesis of Ethyl thieno[2,3-b]pyridine-2-carboxylate
This step involves the deamination of the 3-amino group.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 222.26 | 50.0 g | 0.225 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 500 mL | - |
| tert-Butyl nitrite | 103.12 | 34.8 g (39.5 mL) | 0.337 |
| Triethylsilane | 116.28 | 39.3 g (53.1 mL) | 0.338 |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, add Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (50.0 g, 0.225 mol) and anhydrous THF (500 mL).
-
Heat the mixture to 60 °C to dissolve the solid.
-
In the addition funnel, prepare a solution of tert-butyl nitrite (34.8 g, 0.337 mol) and triethylsilane (39.3 g, 0.338 mol).
-
Add the solution from the addition funnel dropwise to the reaction mixture over 1 hour, maintaining the temperature at 60-65 °C. Gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction mixture at 65 °C for an additional 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a dark oil.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 80:20) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Expected Yield: 35-42 g (75-90%) of a pale yellow to off-white solid.
-
Purity (by HPLC): >98%.
Step 3: Synthesis of this compound
This final step is the reduction of the ester to the primary alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl thieno[2,3-b]pyridine-2-carboxylate | 207.25 | 30.0 g | 0.145 |
| Lithium aluminum hydride (LAH) | 37.95 | 6.6 g | 0.174 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 600 mL | - |
| Sodium sulfate, anhydrous | 142.04 | - | - |
Procedure:
-
Safety First: LAH is a highly reactive and pyrophoric reagent. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) in a fume hood. Ensure no water is present.
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous THF (300 mL).
-
Carefully and portion-wise, add lithium aluminum hydride (6.6 g, 0.174 mol) to the THF with stirring.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Dissolve Ethyl thieno[2,3-b]pyridine-2-carboxylate (30.0 g, 0.145 mol) in anhydrous THF (300 mL) in a separate flask.
-
Slowly add the solution of the ester to the LAH suspension via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add the following reagents sequentially, allowing the vigorous gas evolution to subside between each addition:
-
6.6 mL of water
-
6.6 mL of 15% aqueous sodium hydroxide
-
19.8 mL of water
-
-
Remove the ice bath and stir the resulting granular white suspension vigorously at room temperature for at least 1 hour.
-
Add anhydrous sodium sulfate to the mixture and stir for another 30 minutes to ensure all water is absorbed.
-
Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF (3 x 100 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane or isopropanol) to afford the final product.
-
Expected Yield: 20-22 g (83-91%) of a white to off-white solid.
-
Purity (by HPLC): >99%.
III. Troubleshooting and FAQs
This section addresses potential issues that may arise during the scale-up synthesis.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Step 1: Gewald Reaction
-
Q: My reaction has stalled, and starting material is still present after 6 hours of reflux. What should I do?
-
A: First, confirm the quality of your triethylamine; it can absorb water and carbon dioxide from the air, reducing its basicity. If the base is old, try adding an additional 0.1 equivalents. If that doesn't help, consider extending the reflux time to 8-10 hours.
-
-
Q: The product yield is low, and I suspect it's soluble in the ethanol filtrate. How can I improve recovery?
-
A: Ensure the reaction mixture is thoroughly cooled in an ice bath for at least one hour before filtration. When washing the collected solid, use a minimal amount of ice-cold ethanol to minimize dissolution. You can also try to partially concentrate the mother liquor to induce a second crop of crystals, but be aware this may be of lower purity.
-
Step 2: Deamination
-
Q: The reaction produces a lot of dark, tarry material, making purification difficult. What is the cause?
-
A: This is often due to the decomposition of the intermediate diazonium salt, which can be sensitive to temperature. Ensure the internal temperature does not exceed 65 °C. The dropwise addition of the t-butyl nitrite/triethylsilane solution should be slow and controlled to prevent a rapid exotherm. Using high-purity starting materials is also critical.
-
-
Q: My LC-MS shows a significant amount of starting material remaining. Can I add more reagents?
-
A: Yes. If the reaction has stalled, you can add another 0.2 equivalents of both tert-butyl nitrite and triethylsilane and continue to stir at 65 °C for another 1-2 hours, monitoring by LC-MS.
-
Step 3: Reduction with LAH
-
Q: The LAH reduction is sluggish or incomplete. What are the likely causes?
-
A: The most common cause is deactivated LAH due to exposure to moisture. Always use LAH from a freshly opened or properly stored container. The activity of older LAH can be titrated. Also, ensure you are using a sufficient molar excess (at least 1.2 equivalents) to account for any slight deactivation and to ensure the reaction goes to completion.
-
-
Q: During the workup, I get a gelatinous precipitate that is very difficult to filter. How can I avoid this?
-
A: A gelatinous precipitate indicates an improper quench. It is crucial to follow the Fieser workup ratios (1:1:3 by volume of water:15% NaOH:water relative to the mass of LAH used) precisely and with vigorous stirring. This procedure is designed to produce a granular, easily filterable solid. If you do get a gel, you may need to add more anhydrous sodium sulfate and stir for an extended period (several hours) to try and break it up.
-
-
Q: Is the LAH quench dangerous on a larger scale?
-
A: Yes, it can be very dangerous if not done correctly. The quench is highly exothermic and produces hydrogen gas. It MUST be performed slowly, under an inert atmosphere, and with efficient cooling in a vessel that is large enough to accommodate potential foaming. Never add water or any protic solvent to the LAH mixture too quickly.
-
IV. In-Process Controls and Analytical Methods
For preclinical manufacturing, robust in-process controls (IPCs) and analytical methods are essential to ensure the quality and consistency of each batch.
In-Process Controls Summary:
| Step | IPC Test | Method | Acceptance Criteria |
| 1 | Reaction Completion | TLC / LC-MS | Starting material (2-chloronicotinonitrile) < 2% |
| 2 | Reaction Completion | TLC / LC-MS | Starting material (3-amino ester) < 1% |
| 3 | Reaction Completion | TLC / LC-MS | Starting material (ester) < 1% |
Final Product Analysis (this compound):
-
Appearance: White to off-white solid.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (dd, J=4.5, 1.5 Hz, 1H), 8.20 (dd, J=8.0, 1.5 Hz, 1H), 7.45 (s, 1H), 7.35 (dd, J=8.0, 4.5 Hz, 1H), 5.80 (t, J=6.0 Hz, 1H, -OH), 4.75 (d, J=6.0 Hz, 2H, -CH₂-).
-
-
Purity: ≥99.0% by HPLC (UV detection at an appropriate wavelength, e.g., 254 nm).
-
Residual Solvents: Determined by GC-HS, must meet ICH guidelines.
-
Melting Point: To be determined and specified.
References
Validation & Comparative
A Comparative Guide: Thieno[2,3-b]pyridine Derivatives versus Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of Thieno[2,3-b]pyridine derivatives and the established chemotherapeutic agent, cisplatin. The following sections present a comprehensive analysis of their mechanisms of action, efficacy in preclinical models, and the experimental methodologies used for their evaluation.
Introduction
Cisplatin, a platinum-based coordination compound, has been a cornerstone of cancer treatment for decades, demonstrating efficacy against a range of solid tumors.[1] Its primary mechanism involves inducing DNA damage in rapidly dividing cancer cells, leading to apoptosis.[1] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[1] This has spurred the search for novel anticancer agents with improved therapeutic profiles.
Thieno[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties.[2][3] Unlike cisplatin's singular focus on DNA, these derivatives exhibit a multi-targeted approach, engaging various signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4][5] This guide offers a side-by-side comparison of these two classes of anticancer compounds, supported by available experimental data.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic effects of Thieno[2,3-b]pyridine derivatives and cisplatin have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are key metrics for this comparison.
| Drug Class | Derivative/Compound | Cancer Type | Cell Line | IC50/EC50 (µM) | Exposure Time (hours) | Reference |
| Thieno[2,3-b]pyridine | Compound 1* | Cervical Cancer | HeLa | EC50: 2.14 | 48 | [2] |
| SiHa | EC50: 2.77 | 48 | [2] | |||
| DJ160 | Prostate Cancer | LNCaP | <0.05 | Not Specified | [3] | |
| PC3 | <0.05 | Not Specified | [3] | |||
| Compound 1** | Breast Cancer | MDA-MB-231 | IC50: 2.082 | 48 | ||
| MCF-7 | IC50: 2.053 | 48 | ||||
| Compound 3b | Leukemia | CCRF-CEM | IC50: 2.580 | Not Specified | [6] | |
| CEM/ADR5000 | IC50: 4.486 | Not Specified | [6] | |||
| Cisplatin | Cervical Cancer | HeLa | EC50: 21.3 | 48 | [2] | |
| SiHa | EC50: 80 | 48 | [2] | |||
| Ovarian Cancer | A2780 | ~5 | 72 | |||
| A2780cis (resistant) | ~20 | 72 | ||||
| Head and Neck Cancer | HSC3 | IC50: ~10-15 | Not Specified | [7] | ||
| Colorectal Cancer | RKO | IC50: ~10-20 | Not Specified | [7] |
*Compound 1: (E)-3-amino-5-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide **Compound 1: (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Mechanisms of Action and Signaling Pathways
The fundamental difference in the anticancer activity of Thieno[2,3-b]pyridine derivatives and cisplatin lies in their molecular mechanisms.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to intra- and inter-strand cross-links.[8][9] This damage distorts the DNA helix, stalls replication and transcription, and triggers a cellular DNA damage response (DDR).[8][9][10] In cells with overwhelming DNA damage, the DDR activates downstream signaling cascades that culminate in apoptosis.
Thieno[2,3-b]pyridine Derivatives: A Multi-Targeted Approach
In contrast to cisplatin, Thieno[2,3-b]pyridine derivatives are known to modulate multiple biological targets.[4][5] One of their key mechanisms involves the inhibition of phosphoinositide-specific phospholipase C (PLC) isoforms, which are crucial enzymes in signal transduction pathways that regulate cell growth, proliferation, and migration.[11][12] By inhibiting PLC, these derivatives can disrupt these oncogenic signaling cascades.
Furthermore, studies have shown that Thieno[2,3-b]pyridine derivatives can effectively target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and metastasis.[2][13] They have been observed to reduce the CSC population and alter the expression of specific cell surface glycosphingolipids, such as GM2 and CD15s, which are implicated in CSC maintenance and tumor progression.[2][13]
In Vivo Studies
While extensive in vitro data exists, direct comparative in vivo studies between Thieno[2,3-b]pyridine derivatives and cisplatin are limited in the publicly available literature. One study on a prostate cancer patient-derived explant model showed that the Thieno[2,3-b]pyridine derivative DJ160 inhibited cancer cell proliferation.[1][4][14] Another study involving a mouse xenograft model with a different Thieno[2,3-b]pyridine derivative showed a trend towards tumor size reduction, although it was not statistically significant.[1]
Numerous in vivo studies have established the antitumor efficacy of cisplatin in various xenograft models.[7][11][12][15][16] These studies provide a benchmark for the in vivo performance of standard chemotherapy. The lack of head-to-head in vivo comparisons with Thieno[2,3-b]pyridine derivatives represents a critical knowledge gap that needs to be addressed in future research to fully assess the therapeutic potential of this promising class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Thieno[2,3-b]pyridine derivatives and cisplatin.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycophenotype of breast and prostate cancer stem cells treated with thieno[2,3-b]pyridine anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3- b]pyridine compounds potently inhibit prostate cancer growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: Thieno[2,3-b]pyridine Derivatives versus Doxorubicin in Oncology
A detailed examination of the anti-cancer properties, mechanisms of action, and experimental data of promising Thieno[2,3-b]pyridine compounds in comparison to the established chemotherapeutic agent, Doxorubicin.
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a comparative analysis of the anti-cancer potential of Thieno[2,3-b]pyridine derivatives against doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While direct experimental data for Thieno[2,3-b]pyridin-2-ylmethanol is not extensively available in the reviewed literature, this comparison focuses on potent derivatives of the Thieno[2,3-b]pyridine scaffold for which significant anti-proliferative activity has been reported.
Doxorubicin has been a cornerstone of cancer treatment for decades, effective against a broad spectrum of malignancies including breast, lung, and hematological cancers.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively lead to DNA damage and apoptotic cell death.[2][3] However, its clinical utility is often limited by severe side effects, most notably cardiotoxicity, and the development of drug resistance.[4]
The Thieno[2,3-b]pyridine scaffold has emerged as a promising framework for the development of novel anti-cancer agents.[5][6] Various derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with some exhibiting potency in the nanomolar to low micromolar range.[7][8] These compounds are being investigated for their multi-targeting capabilities, including the inhibition of key signaling molecules like phosphoinositide-specific phospholipase C (PI-PLC) and their ability to induce cell cycle arrest and apoptosis.[7][9]
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative Thieno[2,3-b]pyridine derivatives and doxorubicin against various cancer cell lines. This data provides a quantitative measure of their respective potencies.
Table 1: Anti-proliferative Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) |
| Compound 17d ¹ | MDA-MD-435 (Melanoma) | 0.023 |
| MDA-MB-468 (Breast Cancer) | 0.046 | |
| Compound 1 ² | MDA-MB-231 (Breast Cancer) | 2.082 |
| MCF-7 (Breast Cancer) | 2.053 | |
| Compound 3b ³ | CCRF-CEM (Leukemia) | 2.580 |
| CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 |
¹(5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamide with a 3-methoxyphenylcarboxamide)[7] ²((E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide)[2] ³(ethyl 7-cyclopropyl-2-(2-hydroxyphenoxy)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate)
Table 2: Cytotoxic Activity of Doxorubicin
| Cancer Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 2.50 |
| HeLa (Cervical Cancer) | 2.92 |
| M21 (Melanoma) | 2.77 |
| HepG2 (Hepatocellular Carcinoma) | 12.18 |
Mechanisms of Action
Thieno[2,3-b]pyridine Derivatives
The anti-cancer effects of Thieno[2,3-b]pyridine derivatives are attributed to their ability to modulate multiple cellular pathways. A key proposed mechanism is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme often upregulated in cancer that plays a crucial role in cell signaling pathways controlling proliferation and survival.[7] Additionally, studies have shown that these compounds can induce G2/M phase cell cycle arrest and promote apoptosis.[3] Some derivatives have also been found to be effective against cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[2]
Doxorubicin
Doxorubicin's cytotoxic effects are multifaceted. It intercalates into DNA, disrupting DNA replication and transcription.[3] A major mechanism is the inhibition of topoisomerase II, an enzyme that alters DNA topology, leading to DNA strand breaks.[10] Doxorubicin also generates reactive oxygen species (ROS) through redox cycling, which causes oxidative damage to DNA, proteins, and cellular membranes, ultimately triggering apoptotic pathways.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of both Thieno[2,3-b]pyridine derivatives and doxorubicin commonly employs the MTT assay.
MTT Cell Viability Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Thieno[2,3-b]pyridine derivative or doxorubicin) for a specified period, typically 48 to 72 hours.[2]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Conclusion
The Thieno[2,3-b]pyridine scaffold represents a promising area of research for the development of novel anti-cancer agents. Certain derivatives have demonstrated potent in vitro cytotoxicity against various cancer cell lines, with some exhibiting efficacy in the nanomolar range, which is comparable to or, in some cases, more potent than doxorubicin against specific cell lines. Their multi-targeted mechanism of action, including the inhibition of PI-PLC and induction of apoptosis, suggests they may offer advantages in overcoming the resistance mechanisms associated with conventional chemotherapeutics.
While doxorubicin remains a vital tool in cancer treatment, its significant toxicity profile necessitates the development of safer and more effective alternatives. Further preclinical and clinical investigation into the most promising Thieno[2,3-b]pyridine derivatives is warranted to fully elucidate their therapeutic potential, safety, and efficacy in comparison to established drugs like doxorubicin.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Thieno[2,3-b]pyridine Compounds Versus Imatinib: A Comparative Guide to Kinase Pathway Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase targeting profiles of Thieno[2,3-b]pyridine compounds and the well-established kinase inhibitor, imatinib. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Executive Summary
Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone in targeted cancer therapy, renowned for its potent inhibition of the Bcr-Abl tyrosine kinase in Chronic Myeloid Leukemia (CML). Its activity also extends to other tyrosine kinases such as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR). The Thieno[2,3-b]pyridine scaffold has emerged as a versatile platform for the development of novel kinase inhibitors with a distinct and often broader target profile. Various derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including c-Src, Pim-1, and Receptor d'Origine Nantais (RON). This guide will delve into the specifics of their kinase inhibition, cellular activities, and the experimental basis for these findings.
Data Presentation: Comparative Kinase Inhibition and Cellular Activity
The following tables summarize the inhibitory activities of representative Thieno[2,3-b]pyridine compounds and imatinib. It is crucial to note that the data for Thieno[2,3-b]pyridine derivatives and imatinib are compiled from different studies, and direct head-to-head comparisons of the same derivatives against a broad kinase panel are limited in the public domain.
Table 1: Biochemical Kinase Inhibition Profile
| Compound Class | Derivative/Compound | Target Kinase | IC50 (nM) | Citation(s) |
| Thieno[2,3-b]pyridine | Compound 15f | RON | 0.39 | [1] |
| A 3-amino-thieno[2,3-b]pyridine derivative | c-Src | (Reported as "quite efficient enzymatic...inhibition") | [2] | |
| Compound 5b | Pim-1 | 12,710 | N/A | |
| Compound 3c | Pim-1 | 35,700 | N/A | |
| Imatinib | Imatinib | v-Abl | 600 | [3] |
| Imatinib | c-Kit | 100 | [3] | |
| Imatinib | PDGFR | 100 | [3] | |
| Imatinib | Bcr-Abl (wild-type) | 25-100 | [4] |
Table 2: Cellular Activity - Proliferation and Growth Inhibition
| Compound Class | Derivative/Compound | Cell Line | Assay Type | GI50/IC50 (nM) | Citation(s) |
| Thieno[2,3-b]pyridine | Compound 15f | KM12C (Colon Cancer) | MTS Assay | 7 | [1] |
| Compound 15f | HT29 (Colon Cancer) | MTS Assay | 609 | [1] | |
| Compound 15f | SW620 (Colon Cancer) | MTS Assay | 420 | [1] | |
| A thieno[2,3-b]pyridine derivative | MDA-MB-231 (Breast Cancer) | MTT Assay | 2082 (48h) | [5] | |
| A thieno[2,3-b]pyridine derivative | MCF-7 (Breast Cancer) | MTT Assay | 2053 (48h) | [5] | |
| Compound 17d | MDA-MD-435 (Melanoma) | Proliferation Assay | 23 | [6] | |
| Compound 17d | MDA-MB-468 (Breast Cancer) | Proliferation Assay | 46 | [6] | |
| Imatinib | Imatinib | Ba/F3-p210 (CML model) | Proliferation Assay | ~200-600 | [7] |
| Imatinib | K562 (CML) | Proliferation Assay | <1 | [4] |
Kinase Signaling Pathways
The diagrams below illustrate the signaling pathways targeted by Thieno[2,3-b]pyridine compounds (exemplified by c-Src) and imatinib (targeting Bcr-Abl).
Caption: Simplified c-Src signaling pathway and the point of inhibition by Thieno[2,3-b]pyridine compounds.
Caption: Bcr-Abl signaling cascade in CML and the inhibitory action of imatinib.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant active kinase (e.g., c-Src, Abl)
-
Specific peptide substrate for the kinase
-
Test compound (Thieno[2,3-b]pyridine derivative or imatinib)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable readout (e.g., ADP-Glo™)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; luciferase/luciferin for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the specific substrate, and the diluted test compound. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
A Comparative Analysis of Thieno[2,3-b]pyridines and Gefitinib as EGFR Inhibitors
This guide provides a detailed comparison of the mechanism of action of a representative Thieno[2,3-d]pyrimidine, a compound structurally related to Thieno[2,3-b]pyridines, and Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Mechanism of Action: An Overview
Gefitinib is a selective and reversible inhibitor of the EGFR tyrosine kinase.[1][2] It competitively binds to the adenosine triphosphate (ATP) binding site within the intracellular catalytic domain of the receptor.[1][2] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3] Gefitinib has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[4] However, the development of resistance, often through a secondary mutation in the ATP-binding site (T790M), limits its long-term effectiveness.[4]
Thieno[2,3-b]pyridines and their structural analogs, such as Thieno[2,3-d]pyrimidines, represent a newer class of kinase inhibitors. Several derivatives have been designed and synthesized to target EGFR, including mutant forms that are resistant to first-generation inhibitors like Gefitinib.[5][6] These compounds also act as ATP-competitive inhibitors, binding to the kinase domain of EGFR.[5] Notably, certain Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against the T790M mutant form of EGFR, suggesting a potential advantage in overcoming acquired resistance to Gefitinib.[5][6] The mechanism of action for these compounds also involves the suppression of downstream signaling pathways, leading to cell cycle arrest and apoptosis.[5][7]
Data Presentation
The following tables summarize the quantitative data comparing the inhibitory activities of a representative Thieno[2,3-d]pyrimidine (Compound B1) and Gefitinib against various EGFR isoforms and cancer cell lines.
Table 1: Comparative Inhibitory Activity against EGFR Kinases
| Compound | Target EGFR Isoform | IC50 (nM) | Fold Selectivity (mutant vs. WT) | Reference |
| Thieno[2,3-d]pyrimidine B1 | L858R/T790M | 13 | >76 | [5][6] |
| Wild-Type (WT) | >988 | [5][6] | ||
| Gefitinib | L858R | 75 | - | [4] |
| Wild-Type (WT) | 420 - 1400 | - | [4] | |
| L858R/T790M | >10,000 | - | [4] |
Table 2: Comparative Cytotoxicity in NSCLC Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine B1 | H1975 | L858R/T790M | 0.087 | [5][6] |
| A549 | Wild-Type | >10 | [5] | |
| Gefitinib | H3255 | L858R | 0.003 | [8][9] |
| PC-9 | delE746-A750 | 0.077 | [9] | |
| H1975 | L858R/T790M | 22.5 | [9] | |
| A549 | Wild-Type | >4 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagent Preparation : All reagents, including the purified recombinant kinase, kinase-specific substrate, ATP, and the test compounds (Thieno[2,3-d]pyrimidine B1 and Gefitinib), are prepared in a suitable kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[10] Test compounds are serially diluted to the desired concentrations.
-
Kinase Reaction : The reaction is initiated by adding the kinase and test compound to a 384-well plate, followed by the addition of the substrate/ATP mixture.[11] The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]
-
ATP Depletion and ADP Conversion : After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[11] This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP back to ATP.[11]
-
Luminescence Detection : The newly synthesized ATP is quantified by measuring the luminescence signal using a plate reader.[10][11]
-
Data Analysis : The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).[11] IC50 values are determined by fitting the dose-response data to a suitable equation using graphing software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Cancer cells (e.g., H1975, A549) are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[12]
-
Compound Treatment : The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (Thieno[2,3-d]pyrimidine B1 or Gefitinib).[12] A vehicle control (DMSO) is also included. Cells are incubated for a specified duration (e.g., 72 hours).
-
MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[13]
-
Formazan Solubilization : The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[12][13]
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the signaling pathways affected by Thieno[2,3-b]pyridines and Gefitinib, as well as a typical experimental workflow.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for comparing inhibitor potency.
References
- 1. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-b]pyridine Analogs
For researchers, scientists, and drug development professionals, the thieno[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thieno[2,3-b]pyridine analogs, highlighting their performance against different biological targets. The information is supported by experimental data and detailed methodologies to aid in the design and development of next-generation inhibitors.
Comparative Analysis of Biological Activity
The thieno[2,3-b]pyridine core has been successfully modified to target a range of diseases, including metabolic disorders, infectious diseases, and cancer. The following tables summarize the quantitative data for key analogs, showcasing the impact of structural modifications on their inhibitory activities.
Thieno[2,3-b]pyridine Analogs as Hepatic Gluconeogenesis Inhibitors
Targeting hepatic gluconeogenesis is a key strategy in the management of type 2 diabetes. Certain thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of hepatic glucose production.[1]
| Compound | R | IC50 (µM) for Hepatic Glucose Production |
| DMT (Hit) | CF₃ | 33.8 |
| 8e | Cl | 16.8 |
| 9d | Br | 12.3 |
Table 1: SAR of thieno[2,3-b]pyridine analogs as hepatic gluconeogenesis inhibitors. The data indicates that replacing the trifluoromethyl group (CF₃) at the R position with electron-withdrawing halogens like chlorine (Cl) or bromine (Br) enhances the inhibitory potency.[1]
Thieno[2,3-b]pyridine Analogs as Antiplasmodial Agents (PfGSK-3 Inhibitors)
Malaria remains a significant global health threat, and the discovery of novel antimalarial agents is crucial. Thieno[2,3-b]pyridines have been investigated as inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a promising drug target.
| Compound | R' | PfGSK-3 IC50 (µM) | Antiplasmodial EC50 (µM) |
| Parent | H | - | >10 |
| 4h | NH(CH₂)₂OH | 0.12 | 1.5 |
Table 2: Comparison of a parent 4-phenylthieno[2,3-b]pyridine with its alkylamino-substituted analog, 4h. The introduction of an alkylamino side chain at the para position of the 4-phenyl ring significantly improves both PfGSK-3 inhibition and antiplasmodial activity.[2]
Thieno[2,3-b]pyridine Analogs as Pim-1 Kinase Inhibitors
Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for anticancer drug development.
| Compound | R'' | Pim-1 Inhibition IC50 (µM) |
| 3c | 3-chloro-4-fluorophenylamino | 35.7 |
| 5b | 4-methoxyphenylpiperazine | 12.71 |
Table 3: Inhibitory activity of 5-bromo-thieno[2,3-b]pyridine derivatives against Pim-1 kinase. These results highlight the influence of substitutions at the 2-position on inhibitory potency.[3][4]
Thieno[2,3-b]pyridine Analogs as Anti-HCV Agents
The hepatitis C virus (HCV) is a major cause of chronic liver disease. A series of thieno[2,3-b]pyridine derivatives have been identified as inhibitors of HCV replication.[5][6]
| Compound | R''' | EC50 (µM) | Selectivity Index (SI) |
| 10l | 4-fluorophenyl | 3.9 | >25.6 |
| 12b | 4-chlorophenyl | 3.5 | >28.6 |
| 12c | 4-bromophenyl | 3.3 | >30.3 |
| 12o | 4-iodophenyl | 4.5 | >22.2 |
Table 4: Anti-HCV activity of thieno[2,3-b]pyridine analogs. The data suggests that substitution with halogens on the phenyl ring at the R''' position is favorable for anti-HCV potency.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Hepatic Glucose Production Assay
This cell-based assay is used to evaluate the effect of compounds on gluconeogenesis in hepatocytes.
-
Cell Culture: Primary mouse hepatocytes are cultured in collagen-coated plates.
-
Starvation: Cells are serum-starved overnight to deplete glycogen stores.
-
Treatment: The medium is replaced with a glucose-free DMEM supplemented with gluconeogenic substrates (e.g., lactate and pyruvate). Cells are then treated with the test compounds or vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 6 hours) at 37°C.
-
Glucose Measurement: The concentration of glucose in the culture medium is measured using a colorimetric glucose assay kit.
-
Normalization: Glucose levels are normalized to the total protein content of the cells in each well.
Kinase Inhibition Assay (General Protocol for PfGSK-3 and Pim-1)
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide, ATP, and the assay buffer.
-
Compound Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
HCV Replicon Assay
This cell-based assay is used to determine the effect of compounds on HCV RNA replication.
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are used.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The EC50 values are determined by plotting the percentage of inhibition of reporter activity against the compound concentration. A cytotoxicity assay is also performed in parallel to determine the selectivity index.
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the logical relationships in SAR studies and the biological context of the targeted pathways, the following diagrams have been generated using Graphviz.
A general workflow for the structure-activity relationship (SAR) study of thieno[2,3-b]pyridine analogs.
Simplified signaling pathway of hepatic gluconeogenesis and the inhibitory action of thieno[2,3-b]pyridine analogs.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Phosphorylation and inactivation of glycogen synthase kinase 3 by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
Validating the Anticancer Targets of the Thieno[2,3-b]pyridine Scaffold: A Comparative Guide
Introduction
The thieno[2,3-b]pyridine scaffold has emerged as a promising framework in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant efficacy against a range of cancer cell lines, operating through multiple mechanisms of action. This guide provides a comprehensive comparison of the anticancer performance of representative thieno[2,3-b]pyridine compounds, details the experimental validation of their biological targets, and contrasts their activity with alternative therapeutic agents. While specific data on Thieno[2,3-b]pyridin-2-ylmethanol is not extensively available in the current literature, this guide will focus on the well-studied derivatives to validate the general anticancer targets of the core scaffold.
Primary Anticancer Targets and Mechanisms
Research has identified several key molecular targets and cellular processes that are modulated by thieno[2,3-b]pyridine derivatives, leading to their anticancer effects.
1. Phospholipase C (PLC) Inhibition:
A primary and frequently validated target of the thieno[2,3-b]pyridine class of compounds is the Phospholipase C (PLC) family of enzymes.[1][2][3][4] PLCs are crucial in signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis. By inhibiting PLC, these compounds disrupt downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is often hyperactivated in cancer.
2. Disruption of Microtubule Dynamics:
Several thieno[2,3-b]pyridine derivatives have been shown to interact with tubulin at the colchicine binding site.[5] This interaction disrupts microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis.
3. Induction of G2/M Cell Cycle Arrest and Apoptosis:
A common outcome of treatment with thieno[2,3-b]pyridine derivatives is the induction of cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis.[1][2] This is often followed by the initiation of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
4. Targeting Cancer Stem Cells (CSCs):
Recent studies have highlighted the ability of certain thieno[2,3-b]pyridine compounds to reduce the population of cancer stem cells.[1][2] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
5. Alteration of Glycosphingolipid (GSL) Expression:
Thieno[2,3-b]pyridine derivatives have been observed to alter the expression of glycosphingolipids on the surface of cancer cells.[1][2] GSLs play a role in cell adhesion, recognition, and signaling, and their altered expression can impact tumor progression and metastasis.
Comparative Performance of Thieno[2,3-b]pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various thieno[2,3-b]pyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro) or EC50 (half maximal effective concentration) values.
| Compound/Derivative | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | HeLa (Cervical Cancer) | 2.14 (EC50) | [2] |
| SiHa (Cervical Cancer) | 2.77 (EC50) | [2] | |
| 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | MDA-MB-231 (Breast Cancer) | 2.082 (IC50) | [1] |
| MCF-7 (Breast Cancer) | 2.053 (IC50) | [1] | |
| Thieno[2,3-d]pyrimidine Derivative 14 | MCF-7 (Breast Cancer) | 22.12 (IC50) | [6] |
| Thieno[2,3-d]pyrimidine Derivative 13 | MCF-7 (Breast Cancer) | 22.52 (IC50) | [6] |
| Thieno[2,3-c]pyridine Derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 (IC50) | [7] |
| T47D (Breast Cancer) | 11.7 (IC50) | [7] | |
| RKO (Colorectal Cancer) | 12.4 (IC50) | [7] |
Comparison with Alternative Anticancer Agents
This table provides a comparison of the cytotoxic activity of a representative thieno[2,3-b]pyridine derivative with standard-of-care chemotherapy agents and other targeted inhibitors.
| Compound | Target/Mechanism | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Thieno[2,3-b]pyridine Derivative | PLC, Tubulin | HeLa | 2.14 (EC50) | [2] |
| Cisplatin | DNA Cross-linking | HeLa | 21.3 (EC50) | [2] |
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 | 30.40 (IC50) | [6] |
| U-73122 | PLC Inhibitor | Various | Varies | [8] |
| Volasertib | PLK1 Inhibitor | Various | Nanomolar range | [9][10] |
Experimental Protocols for Target Validation
The following are generalized protocols for key experiments used to validate the anticancer targets of thieno[2,3-b]pyridine derivatives.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[2,3-b]pyridine compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cancer cells with the thieno[2,3-b]pyridine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
-
3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Treat cells with the thieno[2,3-b]pyridine compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Mechanisms of Action
Signaling Pathway of PLC Inhibition
Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by Thieno[2,3-b]pyridine derivatives.
Experimental Workflow for Anticancer Target Validation
Caption: A generalized workflow for the in vitro validation of anticancer targets.
The thieno[2,3-b]pyridine scaffold represents a versatile platform for the development of potent anticancer agents. The validation of key targets such as Phospholipase C and tubulin, coupled with demonstrated efficacy in inducing cell cycle arrest and apoptosis, underscores the therapeutic potential of this class of compounds. The comparative data presented in this guide highlights the promising activity of thieno[2,3-b]pyridine derivatives, often surpassing that of standard chemotherapeutic agents in in vitro models. While further investigation into specific derivatives like this compound is warranted, the collective evidence strongly supports the continued exploration and development of thieno[2,3-b]pyridines as a novel strategy in cancer therapy.
References
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alliedacademies.org [alliedacademies.org]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Thieno[2,3-b]pyridine Derivatives in Overcoming Cancer Drug Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thieno[2,3-b]pyridine derivatives in cross-resistance studies. It summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to inform further research and development in oncology.
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. A key mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Thieno[2,3-b]pyridine derivatives have emerged as a promising class of compounds with the potential to circumvent and reverse this resistance. This guide presents a comparative analysis of their performance, supported by experimental data from various studies.
Performance Against Drug-Resistant Cancer Cell Lines
Thieno[2,3-b]pyridine derivatives have demonstrated significant cytotoxic activity against both drug-sensitive and multidrug-resistant cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values of representative compounds from this class, showcasing their potential to overcome resistance.
| Compound Reference | Cell Line (Sensitive) | IC50 (µM) (Sensitive) | Cell Line (Resistant) | IC50 (µM) (Resistant) | Fold-Resistance | Cancer Type | Citation |
| Compound 3b | CCRF-CEM | 2.580 ± 0.550 | CEM/ADR5000 | 4.486 ± 0.286 | 1.74 | Leukemia | [1][2] |
| Compound 3a | CCRF-CEM | >10 | CEM/ADR5000 | >10 | - | Leukemia | [1] |
| Compound 3e | CCRF-CEM | 4.59 | CEM/ADR5000 | 4.00 | 0.87 | Leukemia | [1][2] |
| Compound Reference | Cell Line | IC50 (µM) | Cancer Type | Citation |
| Compound 1 | MDA-MB-231 (Triple-Negative) | 2.082 (48h) | Breast Cancer | [3] |
| Compound 1 | MCF-7 (ER+, PR+, HER2-) | 2.053 (48h) | Breast Cancer | [3] |
Note: Fold-resistance is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the sensitive parent cell line. A lower fold-resistance value indicates that the compound is more effective at overcoming resistance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of Thieno[2,3-b]pyridine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Thieno[2,3-b]pyridine derivatives
-
Drug-sensitive and drug-resistant cancer cell lines (e.g., CCRF-CEM and CEM/ADR5000)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the Thieno[2,3-b]pyridine derivatives. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Signaling Pathways and Mechanisms of Action
Thieno[2,3-b]pyridine derivatives appear to overcome multidrug resistance through multiple mechanisms, including the direct inhibition of ABC transporters and the modulation of signaling pathways involved in cancer stem cell (CSC) survival.
P-glycoprotein (P-gp) Mediated Multidrug Resistance
P-gp is a primary driver of MDR in many cancers. Thieno[2,3-b]pyridine derivatives have been shown to inhibit its function, leading to increased intracellular accumulation of chemotherapeutic drugs.
References
- 1. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thieno[2,3-b]pyridine Isomers in Biological Assays: Unveiling Nuances in Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Thieno[2,3-b]pyridine and its isomers, supported by experimental data. The isomeric variation in the fusion of the thiophene and pyridine rings leads to distinct pharmacological profiles, particularly in the realm of oncology.
Thienopyridines, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among them, the Thieno[2,3-b]pyridine scaffold and its isomers, including Thieno[3,2-b]pyridine and Thieno[2,3-c]pyridine, have emerged as promising candidates for the development of novel therapeutic agents. While sharing a common structural backbone, the spatial arrangement of the fused rings profoundly influences their interaction with biological targets, leading to notable differences in their efficacy in various biological assays.
Comparative Anticancer Activity
Extensive research has focused on the anticancer properties of thienopyridine isomers, revealing their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative derivatives from different thienopyridine isomeric classes against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: Comparative Cytotoxicity of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Derivatives in Cancer Cell Lines
| Isomer Scaffold | Derivative | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-b]pyridine | Compound 1 | MDA-MB-231 (Breast) | 2.082[1] |
| MCF-7 (Breast) | 2.053[1] | ||
| Compound 3b | CCRF-CEM (Leukemia) | 2.580[2] | |
| CEM/ADR5000 (Leukemia) | 4.486[2] | ||
| Thieno[3,2-b]pyridine | Compound 1g | HepG2 (Liver) | 0.016[3] |
| Compound 17d | MDA-MD-435 (Melanoma) | 0.023[3] | |
| MDA-MB-468 (Breast) | 0.046[3] | ||
| Compound 8a | MCF-7 (Breast) | 0.28[3] |
Table 2: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives in Cancer Cell Lines
| Derivative | Cancer Cell Line | IC50 (µM) |
| 6i | HSC3 (Head and Neck) | 10.8[4] |
| T47D (Breast) | 11.7[4] | |
| RKO (Colon) | 12.4[4] | |
| MCF-7 (Breast) | 16.4[4] | |
| 6a | HSC3 (Head and Neck) | 14.5[4] |
| RKO (Colon) | 24.4[4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
The data suggests that both Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine scaffolds have yielded potent anticancer compounds. Notably, derivatives of Thieno[3,2-b]pyridine have demonstrated particularly low IC50 values in certain cancer cell lines.[3] Thieno[2,3-c]pyridine derivatives also exhibit significant cytotoxic effects.[4] Information on the biological activities of Thieno[3,4-b]pyridine and Thieno[3,4-c]pyridine isomers is limited in the current literature.
Inhibition of Key Kinases
A significant mechanism underlying the anticancer activity of thienopyridine isomers is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, has been identified as a target for thienopyridine derivatives.
Table 3: Comparative Pim-1 Kinase Inhibitory Activity
| Isomer Scaffold | Derivative | Pim-1 Kinase IC50 (µM) |
| Thieno[2,3-b]pyridine | 5b | 12.71[5] |
| 3c | 35.7[5] | |
| 8d | 0.019[6] | |
| 5b | 0.044[6] | |
| 15e | 0.083[6] | |
| 10c | 0.128[6] | |
| 13h | 0.479[6] |
The Thieno[2,3-b]pyridine scaffold has been successfully utilized to develop potent Pim-1 kinase inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[6] This highlights the potential of this isomeric form in targeting specific kinase-driven cancers.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Thienopyridine isomer derivatives
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thienopyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Pim-1.
Materials:
-
Thienopyridine isomer derivatives
-
Recombinant kinase (e.g., Pim-1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
In a multi-well plate, add the kinase, the thienopyridine derivative at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature to allow for phosphorylation of the substrate.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Modulation
Thienopyridine isomers exert their biological effects by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR and Pim-1 signaling pathways are two prominent examples that are often dysregulated in cancer and are targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Some thienopyrimidine derivatives have been shown to inhibit PI3Kα, a key component of this pathway.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thienopyrimidine derivatives.
Pim-1 Kinase Signaling and Apoptosis
Pim-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of Pim-1 by thienopyridine derivatives can lead to the activation of the apoptotic cascade.[8][9]
Caption: Thieno[2,3-b]pyridines induce apoptosis via Pim-1 kinase inhibition.
References
- 1. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of Thieno[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and favorable safety profiles is a cornerstone of oncological research. Among the diverse heterocyclic compounds under investigation, the thieno[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent cancer therapeutics. This guide provides a comparative analysis of the in vivo validated anticancer activity of a representative thieno[2,3-b]pyridine derivative against established prostate cancer treatments, supported by experimental data and detailed methodologies.
Executive Summary
Recent pre-clinical studies have demonstrated the potential of thieno[2,3-b]pyridine derivatives in curbing cancer cell proliferation. While extensive in vitro data highlights their cytotoxic and apoptotic effects across various cancer cell lines, including cervical, breast, and prostate cancer, the transition to in vivo models is critical for validating therapeutic potential. This guide focuses on the available in vivo and ex vivo data for thieno[2,3-b]pyridine compounds, drawing comparisons with the standard-of-care prostate cancer drugs, Enzalutamide and Docetaxel.
A key study investigating a panel of thieno[2,3-b]pyridine derivatives identified compound DJ160 as a potent inhibitor of prostate cancer cell proliferation in a patient-derived explant model. Furthermore, a mouse xenograft study of a related derivative, compound 12 , has been conducted, providing initial insights into the in vivo efficacy of this class of compounds. While the observed tumor size reduction for compound 12 did not reach statistical significance, the study marks an important step in the preclinical evaluation of these agents.
This guide presents a compilation of the available data to facilitate an objective comparison and to inform future research and development in this area.
Comparative Analysis of Anticancer Activity
To provide a clear comparison, the following tables summarize the in vivo and ex vivo anticancer activities of a thieno[2,3-b]pyridine derivative against Enzalutamide and Docetaxel in prostate cancer models.
Table 1: Ex Vivo Efficacy of Thieno[2,3-b]pyridine Derivative DJ160 vs. Enzalutamide in Patient-Derived Prostate Cancer Explants
| Compound | Concentration | Model | Endpoint | Result | Citation |
| DJ160 | 100 nM | Patient-Derived Prostate Cancer Explants | Proliferation | Inhibition of proliferation | [1] |
| Enzalutamide | 10 µM | Patient-Derived Prostate Cancer Explants | Proliferation | Inhibition of proliferation | [1] |
Table 2: In Vivo Efficacy of a Thieno[2,3-b]pyridine Derivative vs. Standard-of-Care in Prostate Cancer Xenograft Models
| Compound | Dosage | Animal Model | Tumor Model | Key Findings | Citation |
| Thieno[2,3-b]pyridine derivative 12 | Not specified | Mouse | Xenograft | Encouraging tumor size/mass reduction (not statistically significant) | [2][3] |
| Docetaxel | 5 mg/kg and 10 mg/kg, s.c., once/week | Nude mice | DU145 human prostate cancer xenograft | Significant inhibition of tumor growth | [4][5] |
| Enzalutamide | 10 or 30 mg/kg, oral gavage, 6 days/week | Castrated nude mice | 22Rv1 human prostate cancer xenograft | Did not affect tumor growth in this resistant model | [6] |
| Enzalutamide + PAWI-2 | 5 mg/kg + 20 mg/kg, i.p., 21 days | - | PC-3 xenograft | 63% tumor growth inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Prostate Cancer Patient-Derived Explant Culture
-
Tissue Acquisition: Fresh prostate tumor tissue is obtained from patients.
-
Dissection: The tumor tissue is dissected into 1 mm³ sections.
-
Culture Setup: The tissue sections are cultured in duplicate on a pre-soaked gelatin sponge.
-
Treatment: Samples are treated with the test compounds (e.g., 100 nM DJ160 or 10 µM enzalutamide) or vehicle control.
-
Analysis: The effect on cell proliferation is assessed using appropriate assays.[1]
Human Prostate Cancer Xenograft Model
-
Cell Preparation: A human prostate cancer cell line (e.g., DU145) is cultured and harvested.
-
Animal Model: Male nude mice are used.
-
Implantation: Approximately 8x10⁶ DU145 cells mixed with Matrigel™ are implanted subcutaneously into the right flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The test compound (e.g., Docetaxel at 5 or 10 mg/kg) or vehicle is administered via the specified route and schedule (e.g., subcutaneously, once per week).
-
Monitoring: Tumor volume and body weight are measured periodically.
-
Endpoint: At the end of the study, tumors and organs may be excised for further analysis.[4]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding.
Caption: Workflow for the preclinical evaluation of anticancer compounds.
Caption: Proposed mechanism of action for Thieno[2,3-b]pyridine derivatives.
Conclusion
The available evidence suggests that thieno[2,3-b]pyridine derivatives, particularly compounds like DJ160, hold promise as a novel class of anticancer agents for prostate cancer. The ex vivo data in patient-derived explants is encouraging, indicating a direct effect on human tumor tissue. While the initial in vivo xenograft study with a related compound did not yield statistically significant results, it provides a foundation for further investigation.
Future studies should focus on comprehensive in vivo efficacy and toxicity profiling of lead compounds like DJ160 in various prostate cancer xenograft models, including those resistant to current therapies. Direct head-to-head comparisons with standard-of-care agents like Enzalutamide and Docetaxel in these models will be crucial to ascertain the therapeutic window and potential advantages of this new class of molecules. The detailed experimental protocols provided herein offer a framework for such future investigations. The continued exploration of thieno[2,3-b]pyridines is warranted to determine their ultimate place in the landscape of cancer therapeutics.
References
- 1. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thieno[2,3-b]Pyridine Derivative Targets Epithelial, Mesenchymal and Hybrid CD15s+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eo.bioscientifica.com [eo.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thieno[2,3-b]pyridin-2-ylmethanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Thieno[2,3-b]pyridin-2-ylmethanol (CAS No: 131337-81-0), a heterocyclic organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Proper handling and disposal are therefore of paramount importance. The primary route for disposal is through an approved chemical waste disposal company.
Hazard Identification and Safety Summary
Before handling this compound, it is crucial to be aware of its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[4]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Segregation and Storage of Waste:
-
Waste Collection and Labeling:
-
Carefully transfer any waste this compound, including contaminated consumables (e.g., weighing paper, pipette tips), into the designated waste container.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
The EHS department will coordinate with a licensed chemical waste disposal company for proper transportation and disposal in an approved waste disposal plant.[4]
-
-
Decontamination of Work Surfaces:
-
After handling and preparing the waste for disposal, thoroughly decontaminate all work surfaces and equipment.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[4]
-
Containment: Prevent further spread of the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Thieno[2,3-b]pyridin-2-ylmethanol
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Thieno[2,3-b]pyridin-2-ylmethanol. The following guidelines are crucial for safe operational use and disposal.
Chemical Identifier:
-
Name: this compound
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1][2][3] |
Signal Word: Warning[1]
GHS Pictograms:
-
Exclamation Mark
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following table outlines the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Ensure eye protection meets NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber). | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated. | The type of respirator will depend on the concentration of airborne contaminants. Ensure proper fit and training before use.[4] |
| Protective Clothing | A laboratory coat or a full chemical-protective suit. | Clothing should be appropriate for the scale of the operation and potential for exposure. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Handling: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][5] Keep the container tightly closed when not in use.[3][5] The storage area should be clearly labeled with the appropriate hazard warnings. Store at 2-8°C for long-term stability.[1]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[5] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[2][5] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. If the person feels unwell, call a POISON CENTER or doctor/physician.[2][5] |
Spill Management and Disposal Plan
A systematic approach is essential for managing spills and disposing of waste.
-
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust. Collect the material into a suitable, labeled container for disposal.
-
Major Spill: Evacuate the laboratory and notify emergency personnel.
-
-
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[3]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
